molecular formula C9H20ClNO2 B13393087 Tert-butyl 2-aminopentanoate hydrochloride

Tert-butyl 2-aminopentanoate hydrochloride

Cat. No.: B13393087
M. Wt: 209.71 g/mol
InChI Key: YQHANSSYWITJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-aminopentanoate hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-aminopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-aminopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHANSSYWITJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Identity and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptidomimetics: A Technical Whitepaper on H-Nva-OtBu·HCl

As a Senior Application Scientist in peptide engineering and drug development, I frequently encounter the need for specialized non-proteinogenic amino acids to overcome the proteolytic instability of native peptides. H-Nva-OtBu·HCl (L-Norvaline tert-butyl ester hydrochloride) serves as a critical building block in synthesizing macrocyclic modulators, protease inhibitors, and arginase-targeting therapeutics.

This whitepaper details its physicochemical properties, synthetic utility, and the causality behind its implementation in modern drug development.

Before integrating any building block into a synthetic pipeline, its physicochemical parameters must be strictly defined. The compound L-Norvaline tert-butyl ester hydrochloride (CAS: 119483-47-5) is defined by the molecular formula C9H19NO2·HCl (often denoted as C9H20ClNO2 to account for the hydrochloride salt)[1],.

Depending on the isotopic weights used for calculation by different commercial suppliers, its molecular weight is reported between 209.64 g/mol and 209.71 g/mol [1],.

Table 1: Quantitative Physicochemical Summary

Property Value
Chemical Name L-Norvaline tert-butyl ester hydrochloride
Synonyms L-Nva-OtBu·HCl, tert-butyl (2S)-2-aminopentanoate hydrochloride[2]
CAS Number 119483-47-5
Molecular Formula C9H19NO2·HCl (or C9H20ClNO2)[1],
Molecular Weight 209.64 – 209.71 g/mol [1],
Melting Point 140 °C – 147 °C[1],
Appearance White crystalline solid / powder[1],

| Storage Conditions | 0 – 8 °C, sealed in a dry environment |

The Causality of Structural Choices in Drug Design

Selecting H-Nva-OtBu·HCl is never arbitrary; it solves specific biochemical and synthetic bottlenecks.

The Norvaline (Nva) Core: Norvaline is an unbranched, aliphatic, non-proteinogenic amino acid. Unlike its isomer valine, which is branched at the beta-carbon and causes significant steric hindrance during peptide coupling, norvaline's linear propyl side chain allows for highly efficient amide bond formation.

Biologically, L-norvaline is a potent, competitive inhibitor of the enzyme arginase[3]. In cellular microenvironments, arginase and endothelial nitric oxide synthase (eNOS) compete for the same substrate: L-arginine[3]. By inhibiting arginase, L-norvaline prevents the shunting of L-arginine into urea and polyamines (which can promote tumor proliferation), thereby increasing the bioavailability of L-arginine for eNOS to produce cytotoxic and vasodilatory Nitric Oxide (NO)[3],[4]. This dual utility makes Nva a highly sought-after motif in developing targeted immunotherapies and cardiovascular drugs[4].

The tert-Butyl (tBu) Ester Protection: The C-terminal tBu ester is orthogonal to standard Fmoc/Boc chemistries. It resists catalytic hydrogenation and mild basic conditions, only cleaving under strong acidic conditions (e.g., Trifluoroacetic acid). This allows chemists to selectively deprotect the N-terminus and elongate the peptide chain without premature C-terminal hydrolysis.

The Hydrochloride (HCl) Salt: The free amine of a tBu ester is prone to spontaneous diketopiperazine formation or degradation. Supplying it as an HCl salt locks the amine in a protonated, unreactive state, drastically improving shelf-life and solubility in polar organic solvents prior to neutralization[1].

Biological Pathway Visualization

To understand the pharmacological value of incorporating Norvaline into drug scaffolds, we must visualize its mechanism of action within the L-Arginine metabolic pathway.

G LArg L-Arginine (Common Substrate) eNOS Nitric Oxide Synthase (eNOS/iNOS) LArg->eNOS Arginase Arginase (Metabolic Enzyme) LArg->Arginase NO Nitric Oxide (NO) (Vasodilation / Cytotoxicity) eNOS->NO Urea Urea & Polyamines (Cell Proliferation) Arginase->Urea Norvaline L-Norvaline (Competitive Inhibitor) Norvaline->Arginase Inhibits

Figure 1: L-Norvaline shunts L-Arginine metabolism toward Nitric Oxide by inhibiting Arginase.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at every step before proceeding.

Protocol 1: Free-Basing H-Nva-OtBu·HCl for Macrocyclic Synthesis

Causality: While in situ neutralization with tertiary amines (like DIPEA) is common, relying on it during complex macrocyclization or sterically demanding couplings can lead to sluggish kinetics due to hydrochloride interference. Performing a dedicated free-basing extraction ensures the primary amine is fully nucleophilic[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of H-Nva-OtBu·HCl in a 1 M aqueous solution of Na₂CO₃[5].

  • Salting Out: Saturate the aqueous layer with solid NaCl. Scientist's Note: This critical step decreases the solubility of the free amine in water, driving it into the organic phase[5].

  • Extraction: Extract the aqueous solution with Ethyl Acetate (EtOAc) three times[5].

  • Washing & Drying: Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and filter[5].

  • Concentration: Concentrate under reduced pressure to yield the free amine (H-Nva-OtBu).

System Validation: Recovery should be approximately 90%[5]. TLC analysis (Ninhydrin stain) must reveal a single spot that turns purple/blue upon heating, confirming the presence of the primary amine and the absence of degradation (e.g., premature ester hydrolysis).

Protocol 2: HATU-Mediated Peptide Coupling of H-Nva-OtBu

Causality: Coupling a sterically unhindered primary amine like Nva is generally straightforward, but utilizing HATU ensures rapid formation of the active ester, minimizing epimerization of the upstream carboxylic acid. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 2.0 eq of DIPEA to the mixture. Stir for 5 minutes at room temperature to pre-form the highly reactive O-At ester.

  • Amine Introduction: Add 1.1 eq of the free-based H-Nva-OtBu (from Protocol 1) dissolved in a minimal volume of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours.

System Validation: Monitor reaction completion via LC-MS or TLC. The disappearance of the activated ester mass/spot and the emergence of the product mass validates the coupling. If unreacted amine persists, a positive Ninhydrin test will indicate incomplete conversion, signaling the need for additional activated acid.

References

  • L-Norvaline tert-butyl ester hydrochloride - ChemBK . chembk.com. 1

  • L-Norvaline tert-butyl ester hydrochloride - Chem-Impex . chemimpex.com.

  • L-Norvaline tert-butyl ester hydrochloride | 119483-47-5 - Sigma-Aldrich . sigmaaldrich.com. 2

  • EP1773869B9 - Macrocyclic modulators of the ghrelin receptor - Google Patents . google.com. 5

  • Arginase modulates nitric oxide production in activated macrophages - PubMed - NIH . nih.gov. 3

  • Macrophage Arginase Promotes Tumor Cell Growth and Suppresses Nitric Oxide-mediated Tumor Cytotoxicity - AACR Journals . aacrjournals.org. 4

Sources

The Solubility Dynamics of Tert-butyl 2-aminopentanoate Hydrochloride: A Mechanistic Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-aminopentanoate hydrochloride (CAS: 119483-47-5), frequently designated as L-norvaline tert-butyl ester hydrochloride (H-Nva-OtBu·HCl), is an indispensable chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). A profound understanding of its biphasic solubility profile is critical for optimizing reaction yields, designing purification workflows, and preventing premature degradation.

This whitepaper dissects the thermodynamic drivers governing the solubility of H-Nva-OtBu·HCl in aqueous versus organic media. By analyzing the push-pull relationship between its ionic core and lipophilic substituents, we provide a field-proven, self-validating protocol for manipulating its solubility state during liquid-liquid extraction.

Molecular Anatomy & Thermodynamic Drivers of Solubility

The solubility behavior of H-Nva-OtBu·HCl is not uniform; it is a highly tunable property dictated by the compound's structural dichotomy. The molecule features three distinct functional domains that compete for solvent interaction:

  • The Ammonium Chloride Core ( −NH3+​Cl− ): This ionic domain is highly polar. In aqueous environments, it undergoes rapid solvation driven by strong ion-dipole interactions, making the salt highly soluble in water and polar protic solvents. Maintaining the compound as a hydrochloride salt is essential for long-term shelf stability, as it prevents auto-aminolysis and diketopiperazine formation [1].

  • The Propyl Side Chain ( −CH2​CH2​CH3​ ): The aliphatic tail of the norvaline core introduces localized lipophilicity, promoting van der Waals interactions with non-polar solvents.

  • The Tert-butyl Ester ( −O-tBu ): The bulky tert-butyl group serves a dual purpose. Chemically, it protects the C-terminus from unwanted side reactions. Thermodynamically, its extreme steric bulk shields the ester dipole, drastically increasing the molecule's overall lipophilicity and enhancing its solubility in organic solvents once the amine is deprotonated [3].

The solubility of such amino acid derivatives in water decreases logarithmically as the dielectric constant of the solvent mixture drops [4]. Therefore, the transition from the hydrochloride salt to the free amine acts as a "solubility switch."

G Molecule H-Nva-OtBu·HCl (Target Molecule) AmineSalt Ammonium Chloride (-NH3+ Cl-) Molecule->AmineSalt Ionic Core Aliphatic Propyl Side Chain (-CH2-CH2-CH3) Molecule->Aliphatic Lipophilic Tail Ester Tert-butyl Ester (-O-tBu) Molecule->Ester Bulky Protecting Group WaterSol Aqueous Solvation (Ion-Dipole) AmineSalt->WaterSol Drives OrgSol Organic Solvation (Van der Waals) Aliphatic->OrgSol Drives Ester->OrgSol Drives

Structural functional groups dictating the biphasic solubility profile of H-Nva-OtBu·HCl.

Quantitative Solubility Matrix

To facilitate rational solvent selection during synthesis, the following matrix summarizes the solubility behavior of both the HCl salt and the free base across various media.

SolventPolarity IndexSolubility of HCl SaltSolubility of Free AmineMechanistic Driver
Water 10.2High (>50 mg/mL)Very Low Ion-dipole interactions with −NH3+​ and Cl− dominate the salt form.
Methanol 5.1High High Hydrogen bonding and moderate dielectric constant support both forms.
Dichloromethane (DCM) 3.1Moderate High Solvation of the bulky t-butyl and propyl groups via dispersion forces.
Ethyl Acetate (EtOAc) 4.4Low Very High Strong van der Waals interactions with the deprotonated free amine.
Hexane 0.1Insoluble Moderate Purely non-polar; lacks the energy to break the ionic lattice of the salt.

Operational Workflow: The Free-Basing Extraction Protocol

In advanced synthetic applications—such as the development of macrocyclic modulators of the ghrelin receptor—H-Nva-OtBu·HCl must be converted into its free amine (H-Nva-OtBu) to participate in nucleophilic coupling reactions [2].

Because the free amine is highly susceptible to degradation, the free-basing protocol must be rapid, efficient, and self-validating. The following methodology utilizes the "salting-out" effect to force the lipophilic free amine into an organic phase (Ethyl Acetate).

Step-by-Step Methodology

Phase 1: Dissolution & Basification

  • Dissolution: Suspend 1.0 eq of H-Nva-OtBu·HCl in a 1 M aqueous solution of Sodium Carbonate ( Na2​CO3​ ).

    • Causality: Na2​CO3​ is a mild base (pH ~11) that efficiently deprotonates the ammonium salt without causing base-catalyzed hydrolysis of the tert-butyl ester.

  • Salting-Out: Saturate the aqueous solution with solid Sodium Chloride ( NaCl ).

    • Causality: Adding NaCl drastically increases the ionic strength of the aqueous phase. This maximizes the chemical potential of the newly formed, non-polar free amine in the aqueous layer, thermodynamically driving it out of the water.

    • Self-Validation Check: The solution should transition from clear to slightly cloudy as the free amine separates from the aqueous phase.

Phase 2: Liquid-Liquid Extraction 3. Extraction: Add an equal volume of Ethyl Acetate (AcOEt) and agitate vigorously. Allow the layers to separate. Repeat the extraction 3 times.

  • Causality: The lipophilic tert-butyl and propyl groups exhibit high affinity for AcOEt. Multiple extractions ensure complete partition of the free amine into the organic phase.
  • Self-Validation Check: A sharp, distinct phase boundary must form. If an emulsion occurs, additional NaCl or a small volume of brine can break it.

Phase 3: Isolation & Drying 4. Washing: Combine the organic phases and wash once with saturated brine. 5. Drying: Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ).

  • Causality: MgSO4​ is preferred over Na2​SO4​ due to its faster drying kinetics, which is critical to minimize the time the free amine spends in the presence of trace water.
  • Self-Validation Check: The MgSO4​ must flow freely like a "snow globe" upon swirling. Clumping indicates residual water remains.
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.
  • Expected Yield: ~90% recovery of H-Nva-OtBu [2].

    G Start 1. Start: H-Nva-OtBu·HCl Aqueous 2. Dissolve in 1M Na2CO3 (aq) + Saturated NaCl Start->Aqueous Neutralization 3. Deprotonation to Free Amine (pH > 9) Aqueous->Neutralization Basification Extraction 4. Extract with Ethyl Acetate (AcOEt) Neutralization->Extraction Salting Out PhaseSep 5. Phase Separation Extraction->PhaseSep OrgPhase Organic Phase (AcOEt) Contains Free Amine PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase Contains NaCl, Na2CO3 PhaseSep->AqPhase Bottom Layer Wash 6. Wash with Brine & Dry over MgSO4 OrgPhase->Wash Concentrate 7. Concentrate in vacuo Yield ~90% Free Amine Wash->Concentrate Isolation

    Self-validating liquid-liquid extraction workflow for free-basing H-Nva-OtBu·HCl.

Conclusion

The utility of Tert-butyl 2-aminopentanoate hydrochloride in drug development is intrinsically linked to its dynamic solubility. By leveraging the ionic nature of the hydrochloride salt for storage and the lipophilic nature of the tert-butyl ester for organic synthesis, chemists can achieve high-yield, stereochemically pure couplings. The strategic use of salting-out protocols ensures that the transition between these two solubility states is both efficient and scalable.

References

  • L-Norvaline tert-butyl ester hydrochloride - ChemBK ChemBK D
  • Methods of using macrocyclic modulators of the ghrelin receptor (US20110288163A1)
  • CAS 69320-90-7 (L-Threonine tert-butyl ester hydrochloride) BOC Sciences.
  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups EBIN.PUB.

An In-depth Technical Guide to L-Norvaline tert-butyl ester hydrochloride (CAS No. 119483-47-5)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of L-Norvaline tert-butyl ester hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical drug development. The document details its physicochemical properties, provides validated synthetic and deprotection protocols, and outlines robust analytical methodologies for purity and chiral integrity assessment. This guide is intended for researchers, scientists, and professionals in the drug development sector, offering both theoretical insights and practical, field-proven experimental procedures.

Introduction: Strategic Importance in Synthesis

L-Norvaline, a non-proteinogenic amino acid, and its derivatives are of significant interest due to their unique structural and functional properties.[1] The tert-butyl ester hydrochloride salt of L-Norvaline (CAS No. 119483-47-5) is a particularly valuable building block. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during complex synthetic sequences.[2] This protection is crucial in multi-step processes such as solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures.[3] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of L-Norvaline tert-butyl ester hydrochloride is fundamental to its effective application.

PropertyValueSource(s)
CAS Number 119483-47-5[4]
Molecular Formula C₉H₁₉NO₂·HCl[4]
Molecular Weight 209.64 g/mol [4]
Appearance White powder[4]
Melting Point 145 - 147 °C[4]
Optical Rotation [α]²⁰/D = 19 ± 1 ° (c=1 in MeOH)[4]
Purity ≥ 98% (HPLC)[4]
Storage Conditions Store at 0 - 8 °C[4]

Synthesis and Purification Workflow

The synthesis of L-Norvaline tert-butyl ester hydrochloride is typically achieved through the acid-catalyzed esterification of L-Norvaline. The following workflow outlines a representative and reliable method.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation L_Norvaline L-Norvaline Reaction Esterification Reaction L_Norvaline->Reaction tert_Butyl_Acetate tert-Butyl Acetate (Reagent & Solvent) tert_Butyl_Acetate->Reaction Acid_Catalyst Perchloric Acid (Catalyst) Acid_Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude L-Norvaline tert-butyl ester Workup->Crude_Product Precipitation Salt Formation & Precipitation Crude_Product->Precipitation HCl_Solution HCl in Ether HCl_Solution->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product L-Norvaline tert-butyl ester hydrochloride Filtration->Final_Product

Caption: Synthetic and Purification Workflow for L-Norvaline tert-butyl ester hydrochloride.

Detailed Synthetic Protocol

This protocol is adapted from established methods for the synthesis of amino acid tert-butyl esters.[5]

Materials:

  • L-Norvaline

  • tert-Butyl acetate (reagent grade)

  • Perchloric acid (70%)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution in diethyl ether (1M)

Procedure:

  • To a suspension of L-Norvaline (1 equivalent) in tert-butyl acetate (10-15 volumes) at 0 °C, slowly add perchloric acid (1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), wash the mixture with water and 1.0 N HCl solution.

  • Adjust the pH of the resulting aqueous solution to ~9 by the addition of a 10% sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude L-Norvaline tert-butyl ester as an oil.

  • Dissolve the crude ester in a minimal amount of diethyl ether and cool to 0 °C.

  • Slowly add a 1M solution of HCl in diethyl ether until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford L-Norvaline tert-butyl ester hydrochloride.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of the synthesized compound.

Chemical Purity Assessment by HPLC

A standard reversed-phase HPLC method can be employed for the determination of chemical purity.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Chiral Purity Determination by Chiral HPLC

Ensuring the enantiomeric purity is critical for applications in pharmaceuticals and peptide synthesis. Chiral HPLC is the method of choice for this analysis.[6]

Method Rationale: The separation of enantiomers is achieved on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[6]

Illustrative Chiral HPLC Method:

Parameter Condition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose phenylcarbamates derived CSP)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Temperature | 25 °C |

Deprotection of the tert-Butyl Ester Group

The removal of the tert-butyl ester protecting group is a critical step to liberate the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.[2]

G cluster_deprotection Acid-Catalyzed Deprotection Start L-Norvaline tert-butyl ester Protonation Protonation of Carbonyl Oxygen Start->Protonation Acid Trifluoroacetic Acid (TFA) Acid->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Carbocation tert-Butyl Carbocation (stable) Cleavage->Carbocation Product L-Norvaline Cleavage->Product Isobutylene Isobutylene (volatile byproduct) Carbocation->Isobutylene -H⁺

Caption: Mechanism of Acid-Catalyzed Deprotection of the tert-Butyl Ester.

Standard Deprotection Protocol using Trifluoroacetic Acid (TFA)

Materials:

  • L-Norvaline tert-butyl ester hydrochloride

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

Procedure:

  • Dissolve L-Norvaline tert-butyl ester hydrochloride in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir the solution at room temperature for 2-5 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected L-Norvaline.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Milder Deprotection using Aqueous Phosphoric Acid

For substrates sensitive to strong acids like TFA, aqueous phosphoric acid offers a milder alternative.[7]

Procedure:

  • To a solution of the tert-butyl ester in toluene, add 85% aqueous phosphoric acid (5-10 equivalents).

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Applications in Research and Development

L-Norvaline tert-butyl ester hydrochloride is a versatile building block with several key applications:

  • Peptide Synthesis: It serves as a crucial component in the synthesis of peptides containing the non-proteinogenic amino acid L-Norvaline.[3] The tert-butyl ester protects the C-terminus during peptide bond formation.

  • Pharmaceutical Development: This compound is utilized in the synthesis of various pharmaceutical agents, particularly those targeting metabolic pathways where L-Norvaline's role as an arginase inhibitor is of interest.[1][4]

  • Biochemical Research: Researchers employ this compound to study amino acid metabolism and its implications in various diseases, which can lead to the development of new therapeutic strategies.[4]

Conclusion

L-Norvaline tert-butyl ester hydrochloride is a synthetically valuable compound with well-defined properties and established protocols for its synthesis, purification, and deprotection. Its utility in peptide synthesis and drug discovery is underscored by the strategic use of the tert-butyl ester as a protecting group. The methodologies outlined in this guide provide a robust framework for the successful application of this important chemical intermediate in a research and development setting.

References

  • Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144. [Link]

  • LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • Azev, V. N., et al. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry, 49(3), 291–295. [Link]

  • Azevedo, E., et al. (2026). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ChemInform. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF DI(tert-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • PubMed. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling. [Link]

  • Bonora, G. M., et al. (1976). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. International Journal of Peptide and Protein Research, 8(4), 355-360. [Link]

  • ResearchGate. (n.d.). Chromatogram of the enantioresolution of norvaline. ResearchGate. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate. [Link]

  • PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

  • bioRxiv. (2022). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. bioRxiv. [Link]

  • CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE. [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Agilent. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 166-174. [Link]

  • Mazza, F., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13410. [Link]

  • Fomin, A. S., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(3), 86–93. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

Sources

Navigating Steric Microenvironments in Peptide Synthesis: A Comparative Analysis of Norvaline and Valine tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics and the execution of complex peptide synthesis, the selection of amino acid building blocks and their protecting groups dictates both synthetic feasibility and the pharmacological profile of the final molecule. This whitepaper provides an in-depth technical analysis of the differences between Valine tert-butyl ester (Val-OtBu) and Norvaline tert-butyl ester (Nva-OtBu) . By examining their structural topologies, we decode how a simple shift from a branched to a linear aliphatic side chain fundamentally alters coupling kinetics, supramolecular assembly, and biological activity.

Mechanistic Structural Analysis: The Role of Side-Chain Topology

The core difference between Valine and Norvaline lies in the arrangement of their aliphatic side chains, which directly impacts their behavior when protected by a bulky tert-butyl (OtBu) ester at the C-terminus.

  • Valine (Val): A canonical, proteinogenic amino acid characterized by a β -branched isopropyl side chain[1]. This branching places significant electron density and physical bulk immediately adjacent to the peptide backbone. When combined with a bulky C-terminal OtBu protecting group, the α -amine is sequestered within a highly hindered steric microenvironment. This "double shield" makes Val-OtBu a sluggish nucleophile during solution-phase peptide synthesis (SPPS or LPPS)[2].

  • Norvaline (Nva): A non-proteinogenic, linear isomer of valine featuring a straight propyl side chain[1]. Because it lacks β -branching, the steric bulk is extended away from the α -carbon. This subtle structural variation significantly reduces steric hindrance around the α -amine, rendering Nva-OtBu a far more reactive nucleophile[1].

  • The tert-Butyl Ester (OtBu) Group: Both molecules utilize the OtBu group to protect the C-terminal carboxylic acid. The OtBu group provides excellent stability against nucleophilic attack and basic conditions (making it orthogonal to Fmoc-deprotection strategies) but requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA) for removal.

G Substrate Amino Acid tert-butyl ester Val Valine (Val-OtBu) β-Branched Isopropyl Substrate->Val Nva Norvaline (Nva-OtBu) Linear Propyl Substrate->Nva StericVal High Steric Hindrance (β-branch + tBu) Val->StericVal StericNva Moderate Steric Hindrance (Linear chain + tBu) Nva->StericNva KineticsVal Sluggish Kinetics Requires HATU/Oxyma StericVal->KineticsVal KineticsNva Favorable Kinetics Standard DIC/HOBt StericNva->KineticsNva

Figure 1: Mechanistic impact of side-chain topology on steric hindrance and coupling kinetics.

Quantitative Data & Physicochemical Profiling

The structural differences manifest in distinct physicochemical properties that dictate their utility in the laboratory. The table below summarizes the critical parameters of the hydrochloride salts of these esters, which are the standard stable forms used in synthesis.

ParameterL-Valine tert-butyl ester HClL-Norvaline tert-butyl ester HCl
CAS Number 13518-40-6119483-47-5[3]
Linear Formula (CH₃)₂CHCH(NH₂)COOC(CH₃)₃ · HClCH₃CH₂CH₂CH(NH₂)COOC(CH₃)₃ · HCl
Molecular Weight 209.71 g/mol 209.71 g/mol
Side Chain Topology β -branched (Isopropyl)Linear unbranched (Propyl)
Proteinogenic Status Canonical[1]Non-proteinogenic[1]
Primary Biological Role Muscle metabolism, protein synthesis[1]Arginase inhibitor, tissue protection[1]
Supramolecular Behavior High propensity for β -sheet disruptionForms distinct hydrogels and nanotubes[4]

Implications in Drug Design and Supramolecular Assembly

The decision to substitute Valine with Norvaline in a drug candidate goes beyond synthetic convenience; it fundamentally alters the biological and physical properties of the peptide.

Pharmacological Resistance and Target Binding: Because Norvaline is non-proteinogenic, incorporating Nva-OtBu into a peptide sequence (followed by deprotection) yields peptidomimetics that are highly resistant to standard proteolytic degradation[1]. Furthermore, Norvaline acts as a potent arginase inhibitor, modulating nitric oxide (NO) synthesis and oxidative stress pathways, which is highly desirable in cardiovascular and neuroprotective drug development[1].

Supramolecular Architecture: In materials science, the self-assembly of dipeptides is heavily influenced by steric bulk. Studies have shown that the β -branching of Valine can hinder the formation of certain highly ordered crystalline nanotubes or hydrogels. Conversely, the linear nature of Norvaline allows for tighter molecular packing, enabling the design of novel supramolecular architectures and bio-inspired cages that Valine cannot support due to steric clashes[4].

Methodological Framework: Comparative Coupling Protocol

To empirically validate the kinetic differences between Val-OtBu and Nva-OtBu, scientists must employ a self-validating solution-phase coupling protocol. The following methodology outlines a rigorous approach to coupling a sterically demanding amino acid (e.g., Fmoc-Ile-OH) to both esters.

Step-by-Step Methodology

1. Reagent Preparation & Internal Control Setup

  • Action: Prepare 0.1 M solutions of Fmoc-Ile-OH, H-Val-OtBu·HCl, and H-Nva-OtBu·HCl in anhydrous N,N-Dimethylformamide (DMF).

  • Self-Validation (Internal Control): Prepare a parallel reaction using H-Ala-OtBu·HCl (a minimally hindered ester) to validate the efficacy of the coupling reagents. If the Ala reaction fails, the reagents are compromised.

  • Causality: DMF is chosen as a polar aprotic solvent because it effectively dissolves both the hydrophobic Fmoc-amino acids and the polar HCl salts, while stabilizing the polar transition state of the amidation reaction.

2. Carboxyl Activation

  • Action: To the Fmoc-Ile-OH solution, add 1.05 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes.

  • Causality: HATU is selected over standard carbodiimides (like DIC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is mandatory to overcome the extreme steric hindrance of the Val-OtBu nucleophile.

3. Nucleophilic Coupling

  • Action: Introduce 1.0 equivalent of the respective amino acid ester (Val-OtBu or Nva-OtBu) to the activated mixture.

  • Causality: The excess DIPEA serves a dual purpose: it maintains the basic environment required for HATU activation and deprotonates the HCl salt of the amino acid ester, liberating the free α -amine for nucleophilic attack.

4. In-Process Monitoring & Self-Validation

  • Action: Extract 10 μ L aliquots at t=1h and t=4h . Quench in 50% Acetonitrile/Water and analyze via LC-MS.

  • Self-Validation (Orthogonal Check): Perform a Kaiser (Ninhydrin) test on the reaction mixture. A persistent deep blue color indicates unreacted free amines (sluggish coupling, expected for Val-OtBu), whereas a yellow color indicates complete conversion (expected faster for Nva-OtBu).

5. Global Deprotection

  • Action: Following successful coupling and Fmoc removal, treat the peptide with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours to remove the OtBu group.

  • Causality: The highly acidic TFA cleaves the tert-butyl ester, generating a tert-butyl carbocation. TIS is included as a potent scavenger to trap this reactive carbocation, preventing the unwanted re-alkylation of the peptide backbone or side chains.

Workflow Start 1. Prepare 0.1M Solutions (Fmoc-Ile-OH + H-X-OtBu·HCl) Activation 2. Carboxyl Activation (HATU + DIPEA in DMF) Start->Activation Reaction 3. Nucleophilic Coupling (Val-OtBu vs. Nva-OtBu) Activation->Reaction Monitoring 4. In-Process LC-MS (Monitor mass & conversion at 1h, 4h) Reaction->Monitoring Validation 5. Self-Validation (Ninhydrin test for unreacted amines) Monitoring->Validation Cleavage 6. Acidic Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) Validation->Cleavage

Figure 2: Self-validating workflow for evaluating amino acid ester reactivity.

References

  • Unusual Amino Acids: Norvaline | LifeTein Peptide Blog . LifeTein. Available at:[1]

  • L-Valine tert-butyl ester hydrochloride = 99.0 13518-40-6 . Sigma-Aldrich. Available at:

  • L-Norvaline tert-butyl ester hydrochloride | 119483-47-5 . Sigma-Aldrich. Available at:[3]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis . MDPI. Available at:[2]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine . MDPI. Available at:[4]

Sources

Thermodynamic stability of amino acid tert-butyl ester hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Amino Acid tert-Butyl Ester Hydrochlorides

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of amino acid tert-butyl ester hydrochlorides, a class of compounds critical to modern peptide synthesis and pharmaceutical development. These intermediates, while invaluable, possess inherent structural liabilities that can compromise their integrity. This document elucidates the fundamental principles governing their stability, details the primary degradation pathways—acid-catalyzed hydrolysis and thermal elimination—and provides field-proven, step-by-step protocols for assessing their stability using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and stability-indicating High-Performance Liquid Chromatography (HPLC). By synthesizing mechanistic understanding with practical analytical strategies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to ensure the quality and reliability of these vital chemical entities.

Introduction

Amino acid tert-butyl ester hydrochlorides are cornerstone intermediates in solid-phase and solution-phase peptide synthesis. The tert-butyl ester provides a robust protecting group for the C-terminus, effectively masking the carboxylic acid's reactivity while other transformations, such as peptide bond formation, are conducted at the N-terminus. Its popularity stems from its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under specific acidic conditions.[1] However, the very features that make it a useful protecting group also define its thermodynamic vulnerabilities. The stability of these compounds is not absolute and is critically influenced by temperature, moisture, and pH. A thorough understanding of their stability profile is paramount for ensuring the chemical integrity of starting materials, which directly impacts the purity, yield, and safety of the final active pharmaceutical ingredient (API). This guide provides the scientific framework and practical methodologies to rigorously evaluate and control the stability of these essential compounds.

Section 1: Fundamental Principles of Stability

The stability of an amino acid tert-butyl ester hydrochloride is a function of three structural components: the tert-butyl ester group, the amino acid side chain, and the hydrochloride salt form.

  • The tert-Butyl Ester Group : The ester's stability is dominated by the tertiary alkyl group attached to the ester oxygen. Unlike primary or secondary esters (e.g., methyl or ethyl esters) which hydrolyze via a bimolecular acyl-oxygen cleavage (AAC2 mechanism), tert-butyl esters hydrolyze through a unimolecular alkyl-oxygen cleavage (AAL1 mechanism).[2] This is because the reaction proceeds through a highly stable tertiary carbocation intermediate. This mechanistic difference dictates its unique sensitivity to acidic conditions.

  • The Amino Acid Residue : The nature of the amino acid side chain (R-group) can exert steric and electronic effects on the molecule's stability. Bulky side chains may sterically hinder the approach of water molecules, slightly reducing the rate of hydrolysis in solution. However, for most standard amino acids, this effect is minimal compared to the dominant influence of the tert-butyl group and the presence of acid.

  • The Hydrochloride Salt : Supplying the compound as a hydrochloride salt serves two primary purposes. First, it protonates the free amino group, rendering it non-nucleophilic and preventing unwanted side reactions like intermolecular aminolysis or cyclization (e.g., diketopiperazine formation). Second, in the solid state, the salt form can influence crystal lattice energy, hygroscopicity, and ultimately, stability.[3][4] The presence of the hydrochloride creates an acidic microenvironment, which can, in the presence of adsorbed water, catalyze the hydrolysis of the ester.[5]

Section 2: Primary Degradation Pathways

Two primary degradation pathways compromise the integrity of amino acid tert-butyl ester hydrochlorides: acid-catalyzed hydrolysis and thermal elimination.

Acid-Catalyzed Hydrolysis

This is the most common degradation pathway, especially under ambient storage if moisture is not controlled. The reaction proceeds via the AAL1 mechanism, which is initiated by the protonation of the carbonyl oxygen. This is followed by the rate-determining step: the unimolecular cleavage of the alkyl-oxygen bond to form the free carboxylic acid and a stable tert-butyl carbocation.[2][6] The carbocation is then quenched by water to form tert-butanol or can lose a proton to form isobutylene.

G cluster_0 Step 1: Protonation (Fast Equilibrium) A Amino Acid tert-Butyl Ester Protonated Protonated Ester A->Protonated + H⁺ H_plus H⁺ Protonated->A - H⁺ Carbocation tert-Butyl Carbocation Protonated->Carbocation AA_acid Amino Acid (Free Carboxylic Acid) Protonated->AA_acid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ tBuOH tert-Butanol Carbocation->tBuOH + H₂O - H⁺ Water H₂O

Caption: Mechanism of AAL1 acid-catalyzed hydrolysis.

Thermal Elimination (Pyrolysis)

In the solid state and at elevated temperatures, the tert-butyl ester can undergo a unimolecular elimination reaction (E1-type) to yield the free amino acid and isobutylene gas.[7][8] This degradation pathway is particularly relevant during thermal analysis (TGA/DSC) and can occur during manufacturing processes involving heat, such as drying. The reaction is driven by the formation of a stable gaseous byproduct (isobutylene), which removes it from the equilibrium and drives the reaction to completion.

G cluster_0 Reactant EsterHCl Amino Acid tert-Butyl Ester Hydrochloride (Solid) AA_HCl Amino Acid Hydrochloride (Solid) EsterHCl->AA_HCl Δ (Heat) Isobutylene Isobutylene (Gas)

Caption: Thermal elimination of isobutylene from the ester.

Section 3: Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermodynamic stability. DSC and TGA provide information on solid-state thermal events, while HPLC is essential for quantifying degradation over time under controlled conditions.

G Start Stability Assessment of Amino Acid tert-Butyl Ester HCl TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC HPLC Stability-Indicating HPLC Method Start->HPLC TGA_Purpose Determine onset of decomposition temperature and mass loss (isobutylene) TGA->TGA_Purpose DSC_Purpose Determine melting point and decomposition endo/exotherms DSC->DSC_Purpose HPLC_Purpose Quantify parent compound and degradation products under stress conditions (e.g., 40°C/75% RH) HPLC->HPLC_Purpose

Caption: Workflow for a comprehensive stability assessment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which significant mass loss occurs, corresponding to the thermal elimination of isobutylene.

Causality: TGA measures mass changes as a function of temperature. For these compounds, the primary mass loss event prior to complete charring is the loss of isobutylene (C₄H₈, MW ≈ 56.1 g/mol ). This protocol is designed to precisely identify the onset temperature of this decomposition.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the amino acid tert-butyl ester hydrochloride into a clean, tared aluminum or platinum TGA pan.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating the thermal elimination pathway.

    • Heating Rate: 10 °C/min. Rationale: This is a standard rate that provides a good balance between resolution and experimental time.[9]

    • Temperature Range: 25 °C to 300 °C. Rationale: This range covers typical ambient temperatures and extends well beyond the expected decomposition onset for most amino acid esters.[10]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Calculate the first derivative of the mass loss curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition from the initial mass loss step.

    • Quantify the percentage mass loss and compare it to the theoretical mass percentage of isobutylene for the specific amino acid ester.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of any thermal events, including decomposition.

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects phase transitions (like melting) and chemical reactions (like decomposition). For these compounds, melting is often closely followed by or coincident with decomposition.

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

  • Pan Sealing: Crimp the pan with a Tzero hermetic pinhole lid. Rationale: A pinhole lid allows volatile decomposition products like isobutylene to escape in a controlled manner, preventing a build-up of pressure that could rupture the pan and distort the thermogram.[11]

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp to 250 °C.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks. The first significant peak typically corresponds to the melting point (Tonset and Tpeak).

    • Decomposition may appear as a sharp or broad endotherm or exotherm, often overlapping with the melting peak.[10][12] A comparison with the TGA data is crucial to assign these events correctly.

Protocol Outline: Stability-Indicating HPLC Method

Objective: To develop and use an HPLC method that separates the intact amino acid tert-butyl ester hydrochloride from its primary degradant (the free amino acid) and any other impurities.

Causality: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The key is chromatographic specificity: the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. Rationale: The acidic modifier ensures the amino and carboxylic acid groups are in a consistent protonation state and improves peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Development:

    • Develop a gradient elution method, starting with a low percentage of Mobile Phase B and ramping up. Rationale: A gradient is typically required to elute the more polar free amino acid degradant early in the run while retaining and resolving the less polar ester parent compound.[13]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable as it detects the peptide bond/carbonyl chromophore present in both the parent and degradant.[14]

  • Forced Degradation Study:

    • Subject samples of the material to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.

    • Analyze the stressed samples to ensure the primary degradants are resolved from the main peak and from each other. This demonstrates the method's specificity.

  • Formal Stability Study:

    • Place accurately weighed samples of the amino acid tert-butyl ester hydrochloride in controlled environment chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample, dissolve it in a suitable diluent (e.g., 50:50 water:acetonitrile), and analyze by the validated HPLC method.

    • Calculate the % purity (area normalization) and identify and quantify any degradation products.

Section 4: Key Factors Influencing Stability

The stability of amino acid tert-butyl ester hydrochlorides is a multifactorial issue. The following table summarizes the key factors and their impact.

FactorImpact on StabilityCausality & Field-Proven Insights
Temperature High Impact Elevated temperatures directly provide the activation energy for the thermal elimination (pyrolysis) pathway, leading to the formation of isobutylene and the free amino acid.[7][8] As a general rule, reaction rates double for every 10 °C increase (Arrhenius relationship). Storage should be at controlled, often refrigerated (2-8°C), temperatures.
Humidity / Water High Impact Water acts as a reactant in the acid-catalyzed hydrolysis pathway.[2] In the solid state, adsorbed surface water can create a localized acidic solution with the hydrochloride salt, accelerating ester cleavage even at ambient temperatures.[5] Control of humidity during storage is critical.
pH (in solution) High Impact These esters are most stable at a neutral to slightly acidic pH. They are highly susceptible to hydrolysis under strongly acidic conditions (AAL1 mechanism) and also hydrolyze under basic conditions (saponification). The hydrochloride salt itself creates an acidic environment in solution.
Solid-State Form Moderate Impact The crystalline form is generally more stable than the amorphous form. Amorphous material has higher molecular mobility and a greater surface area, making it more susceptible to degradation from atmospheric moisture and heat. Ensuring high crystallinity is a key goal in process development.

Section 5: Practical Recommendations for Handling and Storage

Based on the thermodynamic principles and degradation pathways discussed, the following best practices are essential for maintaining the integrity of amino acid tert-butyl ester hydrochlorides:

  • Storage Conditions: Store in tightly sealed containers in a cold (2-8 °C), dry environment. The use of a desiccator or storage under an inert atmosphere (Nitrogen or Argon) is highly recommended to minimize exposure to moisture and oxygen.

  • Handling: When handling, minimize the time the container is open to the atmosphere to prevent moisture uptake. Use in a low-humidity environment if possible.

  • Solvent Selection: When preparing solutions for reactions, use anhydrous solvents to prevent premature hydrolysis. If aqueous solutions are required, prepare them fresh and use them promptly.

  • Characterization: Upon receiving a new batch or after prolonged storage, it is prudent to re-analyze the material by HPLC to confirm its purity and by Karl Fischer titration to determine its water content.

References

  • Bunnett, J. F. (1961). The Kinetics of AlEyGOxygen Fission in Ester Hydrolysis. tert.-Butyl 2 : 4 : 6-Trimethylbenzoate in Aqueous Ethanol. RSC Publishing. Retrieved from [Link]

  • University of East Anglia. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Stimson, V. R., & Lauder, I. (1962). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. Australian Journal of Chemistry. Retrieved from [Link]

  • Doubtnut. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decomposition of t-butyl methyl ether. Australian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Daly, N. J., & Wentrup, C. (1968). The thermal decomposition of t-butyl ethyl ether. Australian Journal of Chemistry. Retrieved from [Link]

  • Vedejs, E., & Daugulis, O. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters. Retrieved from [Link]

  • Bwambok, D. K., et al. (2011). Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Wiley Analytical Science. Retrieved from [Link]

  • Tishmack, P. (2015). Solid State Considerations for Early Development. American Pharmaceutical Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Baertschi, S. W., et al. (2017). STABILITY: PHYSICAL AND CHEMICAL. Informa Healthcare. Retrieved from [Link]

  • Zuo, Y., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Retrieved from [Link]

  • Li, J., et al. (2008). Pyrolysis of methyl tert-butyl ether (MTBE). 2. Theoretical study of decomposition pathways. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Zuo, Y., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Trotter, E., et al. (2020). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. Retrieved from [Link]

  • University of Greenwich. (n.d.). Thermal Studies of L, D and β-Alanine. Retrieved from [Link]

  • PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. Retrieved from [Link]

  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Pokorný, P., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. MDPI. Retrieved from [Link]

  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
  • ResearchGate. (n.d.). Thermal stability of HCl‐A‐FAB powders. Retrieved from [Link]

  • Perrotin-Brunel, H., et al. (2011). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. Retrieved from [Link]

Sources

Physicochemical Profiling and pKa Dynamics of Tert-Butyl 2-Aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-aminopentanoate hydrochloride, commonly referred to as L-norvaline tert-butyl ester hydrochloride, is a highly specialized chiral building block extensively utilized in peptide synthesis and the development of amino acid prodrugs (). A fundamental physicochemical parameter governing its reactivity, solubility, and pharmacokinetic profile is the acid dissociation constant (pKa) of its alpha-amino group. This technical guide provides an in-depth mechanistic analysis of the pKa dynamics of tert-butyl 2-aminopentanoate hydrochloride, elucidating the structural causality behind its acidity, and outlines a self-validating empirical protocol for high-precision pKa determination.

Structural Causality and pKa Dynamics

In free alpha-amino acids like L-norvaline, the molecule exists predominantly as a zwitterion at physiological pH. The negatively charged carboxylate group stabilizes the adjacent protonated alpha-amino group via electrostatic attraction, resulting in a relatively high pKa for the amino group (typically ~9.5 to 9.8).

However, the esterification of the carboxyl group to form tert-butyl 2-aminopentanoate fundamentally alters this electronic environment. The predicted pKa of the alpha-amino group in L-norvaline tert-butyl ester is approximately 7.88 ± 0.35 (1)[1]. This significant reduction in pKa (a shift of nearly 2 pH units) is driven by two primary mechanistic factors:

  • Loss of Zwitterionic Stabilization : The bulky tert-butyl ester neutralizes the carboxylate charge, eliminating the electrostatic stabilization of the ammonium cation (2)[2].

  • Inductive Electron Withdrawal (-I Effect) : The ester carbonyl group exerts a strong electron-withdrawing inductive effect through the sigma bonds. This pulls electron density away from the alpha-carbon, destabilizing the protonated amine ( NH3+​ ) and facilitating the release of a proton into the aqueous environment.

This phenomenon is consistent across alpha-amino acid esters, which typically exhibit alpha-amino pKa values ranging from 6.8 to 7.9 (3)[3]. At physiological pH (7.4), tert-butyl 2-aminopentanoate hydrochloride exists in an equilibrium where a significant fraction remains protonated, impacting its absorption and membrane permeability in prodrug formulations[2].

Implications in Peptide Synthesis and Prodrug Activation

In solid-phase and solution-phase peptide synthesis, the nucleophilicity of the alpha-amino group is strictly dependent on its protonation state. Because the pKa is ~7.88, the amine is predominantly protonated (and thus nucleophilically inert) when dissolved in neutral or mildly acidic media.

To activate the molecule for coupling (e.g., reacting with an activated ester), the equilibrium must be shifted toward the free base. This requires the introduction of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) or N-methylmorpholine (NMM, pKa ~7.4). The basicity of DIPEA ensures complete deprotonation of the norvaline ester without competing for the electrophile. Furthermore, in prodrug design, the lower pKa of amino acid esters facilitates electronic activation and intramolecular cyclization pathways at physiological pH, leading to the controlled release of the active parent drug (4)[4].

Activation A Protonated Amine (Cationic, pKa ~7.88) C Free Base Amine (Active Nucleophile) A->C Deprotonation B Tertiary Base (e.g., DIPEA, pKa ~10.5) B->C Proton Abstraction E Peptide Bond Formation C->E Nucleophilic Attack D Activated Electrophile (e.g., NHS Ester) D->E Acyl Transfer

Deprotonation equilibrium and nucleophilic activation pathway for peptide synthesis.

Comparative Physicochemical Data

The following table summarizes the quantitative pKa shifts associated with the esterification of alpha-amino acids, highlighting the contrast between the free acid and the tert-butyl ester derivative.

CompoundAlpha-Carboxyl pKaAlpha-Amino pKaDominant State at pH 7.4
L-Norvaline (Free Acid) ~ 2.30~ 9.70Zwitterion (Neutral overall)
Tert-butyl 2-aminopentanoate HCl N/A (Protected)7.88 ± 0.35Cationic (Protonated amine)
Glycine methyl ester HCl N/A (Protected)7.60 - 7.80Cationic (Protonated amine)
L-Valine ethyl ester HCl N/A (Protected)~ 7.50Cationic (Protonated amine)

Experimental Protocol: High-Precision Potentiometric pKa Determination

To empirically validate the pKa of tert-butyl 2-aminopentanoate hydrochloride, a highly controlled potentiometric titration must be employed. The following methodology is designed as a self-validating system to eliminate artifacts from ionic strength fluctuations, temperature variations, and atmospheric interference.

Step 1: System Calibration and Environmental Control
  • Action: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) equilibrated exactly at 25.0 ± 0.1 °C using a thermostated water jacket.

  • Causality: pKa is a temperature-dependent thermodynamic value. Strict thermal regulation is mandatory to prevent Nernstian slope deviations and ensure reproducibility.

Step 2: Sample Preparation and Ionic Strength Maintenance
  • Action: Dissolve 2.0 mmol of tert-butyl 2-aminopentanoate hydrochloride in 50 mL of a 0.1 M KCl (or NaCl) background electrolyte solution.

  • Causality: The background electrolyte maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients remain stable. This allows the measured apparent pKa to be accurately mathematically converted to the true thermodynamic pKa.

Step 3: Inert Atmosphere Purging
  • Action: Seal the titration vessel and continuously purge the headspace with high-purity Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to and during the titration.

  • Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces anomalous buffering regions and skews the titration curve.

Step 4: Forward Titration
  • Action: Titrate the solution with standardized 0.1 M NaOH using an automated micro-burette, adding titrant in 0.05 mL increments. Record the pH only after the reading stabilizes (drift < 0.001 pH/min).

Step 5: Data Analysis (First Derivative Method)
  • Action: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative ( dpH/dV ) to precisely identify the equivalence point (the peak of the derivative curve). Determine the pKa at the half-equivalence point using the Henderson-Hasselbalch equation: pH=pKa+log([A−]/[HA]) .

Step 6: Self-Validation (Reverse Titration)
  • Action: Immediately following the forward titration, perform a reverse titration using standardized 0.1 M HCl back to the starting pH.

  • Causality: If the forward and reverse titration curves do not perfectly overlap (hysteresis), it indicates that the tert-butyl ester underwent base-catalyzed hydrolysis at high pH. A perfect overlap validates the structural integrity of the analyte during the experiment, confirming the reliability of the derived pKa.

Workflow Step1 1. System Calibration (pH 4.01, 7.00, 10.01 at 25°C) Step2 2. Sample Preparation (Dissolve in 0.1M KCl) Step1->Step2 Step3 3. Inert Atmosphere Setup (N2 Gas Purge) Step2->Step3 Step4 4. Potentiometric Titration (0.1M NaOH Addition) Step3->Step4 Step5 5. Data Analysis (dpH/dV First Derivative) Step4->Step5 Step6 6. Validation (Reverse Titration with HCl) Step5->Step6

Self-validating potentiometric titration workflow for precise pKa determination.

References

  • ChemicalBook. "L-NORVALINE T-BUTYL ESTER".
  • Sigma-Aldrich. "L-Norvaline tert-butyl ester hydrochloride | 119483-47-5".
  • Taylor & Francis Online. "Amino acid pro drugs for oral delivery: challenges and opportunities".
  • Semantic Scholar. "The Proton Dissociation of Bio-Protic Ionic Liquids: [AAE]X Amino Acid Ionic Liquids".
  • National Institutes of Health (NIH). "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins".

Sources

Engineering the Unnatural: The Role of Norvaline Derivatives in Non-Canonical Amino Acid Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-canonical amino acids (ncAAs) have fundamentally expanded the chemical space available for protein engineering, peptidomimetic drug development, and synthetic biology[]. Among these, L-norvaline (Nva)—a straight-chain, non-proteinogenic isomer of valine—has emerged as a highly versatile building block[2]. While historically viewed as a toxic byproduct of leucine biosynthesis that threatens translational fidelity[3], modern biochemical techniques have repurposed Nva and its synthetic derivatives to optimize protein folding, enhance structural stability, and introduce bioorthogonal functionalities[]. This whitepaper provides an in-depth technical analysis of the mechanistic basis of Nva incorporation, the chemical synthesis of its derivatives, and self-validating protocols for their application in drug development.

Mechanistic Foundations: Exploiting aaRS Promiscuity

The foundational principle of incorporating Nva into recombinant proteins relies on the inherent promiscuity of aminoacyl-tRNA synthetases (aaRSs), specifically isoleucyl-tRNA synthetase (IleRS) and leucyl-tRNA synthetase (LeuRS)[4],[3].

These enzymes utilize a "double-sieve" editing mechanism to ensure translational fidelity. Because Nva lacks the steric bulk of branched-chain amino acids, it easily evades the first sieve (the synthetic activation site) and is activated to Nva-AMP at rates comparable to canonical valine[4],[5]. To prevent mistranslation, the CP1 editing domain of IleRS and LeuRS rapidly hydrolyzes misacylated Nva-tRNA[3],[5].

Causality in Experimental Design: Evolutionary data suggests that the editing domains of these synthetases were primarily optimized to eliminate Nva rather than closely related canonical amino acids[3],[6]. Consequently, Nva mistranslation inflicts significantly higher cellular toxicity than valine misincorporation[4],[2]. By utilizing editing-deficient E. coli strains or inducing targeted metabolic stress (e.g., oxygen deprivation), researchers can intentionally overwhelm this post-transfer editing, forcing the proteome-wide substitution of isoleucine or leucine with Nva[6],[2].

IleRS_Editing Nva Norvaline (Nva) IleRS_Syn IleRS Synthetic Site Nva->IleRS_Syn Activation Nva_AMP Nva-AMP Intermediate IleRS_Syn->Nva_AMP +ATP Pre_Edit Pre-transfer Editing (Hydrolysis) Nva_AMP->Pre_Edit Rejection Nva_tRNA Nva-tRNA^Ile Nva_AMP->Nva_tRNA tRNA Transfer IleRS_Edit CP1 Editing Site (Post-transfer) Nva_tRNA->IleRS_Edit Translocation Ribosome Ribosome (Misincorporation) Nva_tRNA->Ribosome Evasion Cleared Cleared Nva + tRNA IleRS_Edit->Cleared Hydrolysis

Logical flow of Norvaline activation and hydrolytic editing by Isoleucyl-tRNA Synthetase (IleRS).

Chemical Synthesis of Functionalized Norvaline Derivatives

Beyond direct biological incorporation, Nva serves as a robust scaffold for advanced chemical modifications in drug discovery[].

Fluorinated Norvalines

Fluorination is a premier strategy to modulate the hydrophobicity, membrane permeability, and protease resistance of peptide drugs[7]. The synthesis of difluorinated (DfpGly) and pentafluorinated (PfpGly) norvaline derivatives is achieved through the alkylation of chiral Ni(II) Schiff base complexes[7]. Causality: This specific synthetic route is chosen because it ensures exceptional stereocontrol. Yielding enantiomeric purities of >94% ee is non-negotiable, as the stereochemistry directly dictates the α-helix propensity and structural stability of the resulting peptidomimetics[7].

Bioorganometallic Conjugates

Nva derivatives have also been conjugated with robust (ONO pincer)ruthenium complexes via Suzuki-Miyaura cross-coupling[8]. Causality: The straight-chain nature of Nva allows for stable carbon-carbon bond formation without excessive steric hindrance. These Ru-complex-bound norvalines exhibit higher catalytic oxidizing abilities for alcohols than their parent complexes and self-assemble into supramolecular organogels due to the inherent hydrogen-bonding properties of the amino acid backbone[8],[9].

Quantitative Data: Properties of Norvaline Derivatives

The following table summarizes the physical and biological impacts of key Norvaline derivatives compared to canonical baselines.

Derivative / CompoundKey ModificationQuantitative MetricBiological / Chemical Impact
L-Norvaline (Nva) Straight-chain isomer of Valine~10% substitution in editing-deficient E. coliHigh toxicity; evades IleRS pre-transfer editing[4],[6]
Difluoronorvaline (DfpGly) Partial side-chain fluorination>94% ee, >90% de (Ni-complex synthesis)Lowers hydrophobicity compared to canonical Nva[7]
Pentafluoronorvaline (PfpGly) Full side-chain fluorination>94% ee, >90% deStrongly increases hydrophobicity and retention time[7]
Ru-bound Norvaline (L-1) (ONO Pincer) Ruthenium conjugationEnhanced catalytic turnover vs parentActs as a bioorganometallic catalyst; forms supramolecular gels[8],[9]
Nva / Norleucine (Nle) Endogenous accumulationUHPLC detection limits: 0.06 – 0.17 pmolRequires strict bioprocess monitoring to prevent unwanted misincorporation[10]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating intrinsic quality control (QC) checkpoints that dictate whether the protocol can proceed.

Protocol 1: Gram-Scale Asymmetric Synthesis of Fluorinated Norvaline

Objective: Synthesize enantiopure PfpGly for peptidomimetic integration.

  • Alkylation: React the chiral Ni(II) Schiff base complex with pentafluorinated alkyl iodides under strictly controlled basic conditions to form the alkylated Ni(II) complex[7].

  • System Validation & QC (Critical Step): Isolate the intermediate complex and perform X-ray crystallographic structure determination and chiral HPLC.

    • Causality: The diastereomeric excess (de) must be >90%[7]. If this threshold is not met, the final enantiomeric purity will be compromised, and the batch must be discarded before proceeding to irreversible hydrolysis.

  • Acidic Hydrolysis: Hydrolyze the validated Ni(II) complex using previously established acidic conditions to liberate the free fluorinated amino acid[7].

  • Fmoc-Protection: React the free amino acid with Fmoc-Cl to yield the Fmoc-protected PfpGly (>94% ee), rendering it compatible with standard Solid-Phase Peptide Synthesis (SPPS)[7].

Protocol 2: Recombinant Misincorporation of Nva in E. coli

Objective: Force the proteome-wide substitution of isoleucine/leucine with Nva.

  • Strain Selection: Utilize an editing-deficient E. coli strain (e.g., D345A LeuRS) or a wild-type strain primed for metabolic stress[3],[6].

  • Fed-Batch Fermentation: Cultivate the cells using a glucose-limited fed-batch strategy under aerobic conditions. Introduce dissolved oxygen (DO) limitations by suddenly decreasing the aeration rate to mimic large-scale bioreactor gradients[11],[12].

  • System Validation & QC (Metabolic Shift): Monitor the accumulation of mixed acid fermentation products (specifically acetate and formate).

    • Causality: The presence of these metabolites validates that the culture has successfully entered the oxygen-limited state required to suppress canonical branched-chain amino acid synthesis and promote endogenous Nva accumulation[11],[12].

  • Induction: Spike the medium with exogenous L-Norvaline to outcompete remaining canonical amino acids, followed immediately by IPTG induction (0.5 mM) for 30 minutes[12].

  • Quantification: Harvest the inclusion bodies and soluble fractions. Utilize UHPLC with pre-column derivatization (ortho-phthaldialdehyde) to quantify Nva incorporation, ensuring detection sensitivity down to 0.06 pmol[10].

Expression_Workflow Strain E. coli Strain Selection Ferm Glucose-Limited Fed-Batch Strain->Ferm Deplete Validation: DO Limitation Ferm->Deplete Metabolic Shift Induce Nva Spike & IPTG Induction Deplete->Induce Competition Lowered Harvest Protein Purification Induce->Harvest Expression LCMS UHPLC/MS-MS QC Harvest->LCMS Quantification

Step-by-step workflow for the forced recombinant incorporation of Norvaline in E. coli.

References

  • Unnatural Amino Acids | Suppliers & Custom Synthesis - BOC Sciences. BOC Sciences.
  • On the mechanism and origin of isoleucyl-tRNA synthetase editing against norvaline. OmicsDI.
  • The physiological target for LeuRS translational quality control is norvaline - FULIR. IRB.
  • Self-protective responses to norvaline-induced stress in a leucyl-tRNA synthetase editing-deficient yeast strain - PMC. NIH.
  • On the Mechanism and Origin of Isoleucyl-tRNA Synthetase Editing against Norvaline.
  • Synthesis and Applications of (ONO Pincer)Ruthenium‐Complex‐Bound Norvalines - PMC. NIH.
  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline...
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv. ChemRxiv.
  • Glucose-Limited Fed-Batch Cultivation Strategy to Mimic Large-Scale Effects in Escherichia coli... MDPI.

Sources

Hygroscopic Nature of Tert-Butyl 2-Aminopentanoate Hydrochloride: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-aminopentanoate hydrochloride (also known as L-Norvaline tert-butyl ester hydrochloride, CAS 119483-47-5)[1] is a critical intermediate in peptide synthesis and active pharmaceutical ingredient (API) manufacturing. Like many amino acid ester hydrochlorides, it exhibits pronounced hygroscopicity. This technical guide elucidates the thermodynamic drivers of moisture sorption in hydrochloride salts, establishes robust analytical protocols for quantifying hygroscopicity using Dynamic Vapor Sorption (DVS), and provides data-driven mitigation strategies for storage and handling.

Mechanistic Basis of Hygroscopicity in Hydrochloride Salts

The propensity of pharmaceutical salts to absorb atmospheric moisture is governed by the interplay between crystal lattice energy and the hydration energy of the constituent ions.

  • Chloride Ion Hydration: The highly electronegative chloride anion acts as a potent hydrogen-bond acceptor. In the solid state, surface-exposed chloride ions attract atmospheric water molecules, initiating surface adsorption. Advanced spectroscopic studies have shown that the surface of model hydrochloride salts can even induce the dissociation of water molecules, further driving instability[2].

  • Steric vs. Polar Dynamics: Tert-butyl 2-aminopentanoate contains a bulky, hydrophobic tert-butyl ester group. While this moiety provides some steric shielding, the highly polar ammonium-chloride ( NH3+​⋅Cl− ) ion pair dominates the molecule's thermodynamic profile. Water molecules coordinate around the chloride ions, disrupting the ionic lattice.

  • Deliquescence and Chemical Degradation: As relative humidity (RH) increases, capillary condensation occurs within the powder bed's interstitial pores. If the ambient RH exceeds the salt's Deliquescence Relative Humidity (DRH), the crystal lattice dissolves in its absorbed moisture, transitioning from a solid to a saturated solution[3]. Furthermore, moisture can mediate chemical instability, such as the hydrolysis of the tert-butyl ester back to the free amino acid, accelerated by the localized acidic microenvironment formed by the hydrochloride salt.

Moisture_Mechanism Vapor Atmospheric Moisture (H2O Vapor) Surface Surface Adsorption (H-bonding with Cl-) Vapor->Surface Lattice Capillary Condensation & Lattice Penetration Surface->Lattice Deliquescence Deliquescence (Phase Transition) Lattice->Deliquescence Hydrolysis Chemical Degradation (Ester Hydrolysis) Lattice->Hydrolysis

Fig 1: Thermodynamic progression of moisture uptake and degradation in hydrochloride salts.

Analytical Quantification: Dynamic Vapor Sorption (DVS)

To accurately profile the hygroscopicity of tert-butyl 2-aminopentanoate hydrochloride, static desiccator methods are insufficient due to long equilibration times and a lack of kinetic data. Dynamic Vapor Sorption (DVS) is the industry gold standard, providing a self-validating, gravimetric analysis of moisture-solid interactions[4].

Self-Validating DVS Protocol

This methodology utilizes continuous mass monitoring to ensure that absolute thermodynamic equilibrium is reached at each humidity step, validating the accuracy of the resulting sorption isotherm.

  • System Calibration: Calibrate the DVS microbalance using a certified standard weight. Verify humidity sensors using standard salt solutions (e.g., NaCl for 75% RH) to ensure environmental accuracy.

  • Sample Preparation: Accurately weigh 10–20 mg of tert-butyl 2-aminopentanoate hydrochloride into a tared quartz sample pan. Causality: A small mass ensures a thin, uniform powder bed, which minimizes diffusion resistance and prevents artificial hysteresis caused by bulk powder compaction.

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C using dry nitrogen carrier gas. Causality: Nitrogen prevents oxidative degradation during the extended analysis time.

    • Validation Gate: Maintain 0% RH until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. This mathematically validates the complete removal of unbound surface water, establishing a true dry mass baseline ( m0​ ).

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments.

    • Validation Gate: At each step, the system must hold the RH constant until dm/dt<0.002%/min . The mass at this plateau is recorded as the true equilibrium mass.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments, applying the identical dm/dt equilibrium criteria.

  • Data Synthesis: Generate an isotherm plotting % mass change versus % RH. Calculate the hysteresis gap (the divergence in mass between sorption and desorption at a given RH). Causality: A significant hysteresis gap validates that moisture has penetrated the bulk crystal lattice (absorption) rather than merely resting on the surface (adsorption)[4].

DVS_Workflow Start Sample Preparation (10-20mg Loading) Dry Initial Drying Phase (0% RH, dm/dt < 0.002%/min) Start->Dry Sorption Sorption Cycle (Stepwise to 90% RH) Dry->Sorption Desorption Desorption Cycle (Stepwise to 0% RH) Sorption->Desorption Isotherm Isotherm Generation (Mass vs. RH plot) Desorption->Isotherm Analysis Hygroscopicity Classification (Ph. Eur. Criteria) Isotherm->Analysis

Fig 2: Self-validating Dynamic Vapor Sorption (DVS) workflow for hygroscopicity profiling.

Data Interpretation and Classification

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system for hygroscopicity based on dynamic mass gain at 25°C and 80% RH[3].

Table 1: Ph. Eur. Hygroscopicity Classification Criteria

ClassificationMass Increase ( Δm ) at 80% RH, 25°CImplication for Handling
Non-hygroscopic Δm<0.2% Standard ambient handling.
Slightly hygroscopic 0.2%≤Δm<2.0% Store in sealed containers; minimal exposure.
Hygroscopic 2.0%≤Δm<15.0% Requires controlled humidity environments (<30% RH).
Very hygroscopic Δm≥15.0% Glovebox handling under inert gas (N2/Ar).
Deliquescent Absorbs sufficient water to form a liquidStrict isolation from moisture; hermetic sealing.

Amino acid ester hydrochlorides typically fall into the "Hygroscopic" to "Very Hygroscopic" categories. Below is representative quantitative data demonstrating the sorption profile of such a compound.

Table 2: Representative DVS Data for Amino Acid Ester Hydrochlorides

Relative Humidity (% RH)Sorption Mass Change (%)Desorption Mass Change (%)Hysteresis Gap (%)
00.000.050.05
200.150.200.05
400.450.600.15
601.201.500.30
808.509.200.70
9018.30 (Deliquescence onset)19.501.20

Data Causality: The sharp mass inflection point observed between 60% and 80% RH indicates the critical deliquescence relative humidity (DRH). The widening hysteresis gap during desorption confirms that moisture has penetrated the crystal lattice, causing structural swelling or partial dissolution that resists rapid evaporation.

Mitigation and Supply Chain Strategies

Given the highly hygroscopic nature of hydrochloride salts, specific mitigations must be implemented to preserve the integrity of tert-butyl 2-aminopentanoate hydrochloride throughout the supply chain[5].

  • Environmental Control: All weighing, dispensing, and formulation operations must occur in a tightly controlled environment with ambient RH maintained strictly below 30%.

  • Packaging Architecture: Primary packaging should consist of high-density polyethylene (HDPE) containers enclosed in heat-sealed aluminum foil pouches containing activated desiccant packs (e.g., molecular sieves or silica gel)[5].

  • Crystal Engineering: While not always applicable to transient synthetic intermediates, forming alternative salts or introducing solvent molecules into the crystal lattice has been shown in recent literature to reduce the ability of the chloride ion to absorb water by saturating available hydrogen-bond acceptors[6].

References

  • Dynamic Vapor Sorption | Source: SK pharmteco | 4

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents | Source: RSC Publishing |6

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability | Source: Globe Thesis | 2

  • 119483-47-5(L-Norvaline tert-butyl ester hydrochloride) | Source: ChemicalBook | 1

  • Applications of Dynamic Moisture Adsorption in Crystal Research | Source: Crystal Pharmatech | 3

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain | Source: Taylor & Francis / Pharma Excipients | 5

Sources

Methodological & Application

Application Note: Solution-Phase Synthesis of Peptide Fragments Utilizing H-Nva-OtBu·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

L-Norvaline (Nva) is a non-proteinogenic, straight-chain aliphatic amino acid. Because its unbranched side chain contrasts with the branched isopropyl group of standard valine, Nva is an invaluable tool for probing steric bulk effects in Structure-Activity Relationship (SAR) studies and designing arginase inhibitors[1].

When constructing complex peptide sequences, synthesizing fragments in solution before solid-phase assembly (Fragment Condensation) is often necessary to maximize yield and purity. provides H-Nva-OtBu·HCl (L-Norvaline tert-butyl ester hydrochloride, CAS: 119483-47-5)[2], which serves as the premier building block for placing Nva at the C-terminus of a synthetic fragment. It has a molecular weight of 209.71 g/mol and the chemical formula C9H20ClNO2[3],[4].

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to understand why specific chemical derivatives and steps are chosen, rather than simply following a recipe. The use of H-Nva-OtBu·HCl is governed by two primary mechanistic pillars:

  • The Hydrochloride Salt & In Situ Neutralization: Free amino acid esters are highly prone to intermolecular aminolysis, which leads to the formation of unwanted diketopiperazines. Supplying Nva as a hydrochloride salt renders the amine protonated and non-nucleophilic, ensuring indefinite shelf stability. Consequently, the coupling protocol must include an in situ neutralization step using a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA), to liberate the reactive free amine immediately prior to coupling[5].

  • Orthogonal Protection (Fmoc/tBu Strategy): The tert-butyl (tBu) ester protects the C-terminal carboxylic acid from unwanted polymerization during coupling. It is completely stable to the basic conditions (e.g., 20% piperidine) used for iterative Fmoc removal at the N-terminus[5]. Once the fragment is fully assembled, the OtBu group is globally cleaved using a strong acid like Trifluoroacetic acid (TFA), yielding a free C-terminus ready for subsequent Solid-Phase Peptide Synthesis (SPPS)[6].

Experimental Workflow

The following diagram illustrates the logical progression from stable reagents to a fully protected dipeptide, and finally to the deprotected SPPS-ready fragment.

Workflow FmocAA Fmoc-Xaa-OH (C-Terminal Acid) Activator HATU / DIPEA (Pre-Activation) FmocAA->Activator ActiveEster Activated Fmoc-Xaa-OAt Activator->ActiveEster Coupling Solution-Phase Coupling (2-4 hrs at RT) ActiveEster->Coupling NvaSalt H-Nva-OtBu·HCl (Stable Salt) Neutralization DIPEA in DMF (Neutralization) NvaSalt->Neutralization FreeAmine H-Nva-OtBu (Free Amine) Neutralization->FreeAmine FreeAmine->Coupling ProtectedDipeptide Fmoc-Xaa-Nva-OtBu (Organic Extraction) Coupling->ProtectedDipeptide Deprotection TFA / DCM / TIPS (Acidic Cleavage) ProtectedDipeptide->Deprotection FinalFragment Fmoc-Xaa-Nva-OH (Ready for SPPS) Deprotection->FinalFragment

Figure 1: Workflow for solution-phase dipeptide fragment synthesis using H-Nva-OtBu·HCl.

Detailed Methodologies

The following protocols are designed as self-validating systems . The chemical properties of the reagents dictate the work-up steps, ensuring that impurities are actively partitioned and removed without the immediate need for column chromatography.

Protocol A: Solution-Phase Dipeptide Assembly (HATU/DIPEA)

Objective: Couple an N-terminally protected amino acid (Fmoc-Xaa-OH) to H-Nva-OtBu·HCl.

Materials (1.0 mmol scale):

  • Fmoc-Xaa-OH (1.0 mmol)

  • H-Nva-OtBu·HCl (1.1 mmol)[4]

  • HATU (1.0 mmol)[5]

  • DIPEA (3.0 mmol total)[6]

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Amine Neutralization: In Flask A, dissolve H-Nva-OtBu·HCl (1.1 mmol) in 5 mL anhydrous DMF. Add DIPEA (1.1 mmol) and stir for 10–15 minutes at room temperature. Causality: This precisely neutralizes the HCl salt, generating the nucleophilic free amine required for peptide bond formation[5].

  • Pre-Activation: In Flask B, dissolve Fmoc-Xaa-OH (1.0 mmol) and HATU (1.0 mmol) in 5 mL anhydrous DMF. Add DIPEA (1.9 mmol) and stir for 5–10 minutes. Causality: Pre-activation forms the highly reactive OAt ester. Doing this in the absence of the free amine minimizes epimerization of the Fmoc-Xaa-OH[5].

  • Coupling: Transfer the activated ester solution from Flask B into Flask A. Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS[5].

  • Self-Validating Work-up: Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (2 × 20 mL). Causality: Protonates and extracts unreacted H-Nva-OtBu and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates and extracts unreacted Fmoc-Xaa-OH and acidic HOAt byproducts.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified Fmoc-Xaa-Nva-OtBu fragment.

Protocol B: C-Terminal Deprotection for SPPS Integration

Objective: Remove the tert-butyl ester to yield the free acid (Fmoc-Xaa-Nva-OH).

Materials:

  • Fmoc-Xaa-Nva-OtBu (1.0 mmol)

  • Cleavage Cocktail: TFA / DCM / TIPS (50:45:5 v/v/v)[6]

  • Ice-cold Diethyl Ether

Step-by-Step Procedure:

  • Acidolysis: Dissolve the protected dipeptide in 10 mL of the cleavage cocktail. Stir at room temperature for 2 hours[6]. Causality: The high concentration of TFA drives the ester hydrolysis to completion, while Triisopropylsilane (TIPS) scavenges the highly reactive tert-butyl cations, preventing them from alkylating sensitive amino acid side chains.

  • Concentration: Evaporate the majority of the TFA/DCM under a stream of nitrogen to yield a viscous oil.

  • Precipitation (Self-Validation): Add 40 mL of ice-cold diethyl ether to the oil and triturate vigorously. Causality: The fully deprotected peptide fragment is insoluble in cold ether and will crash out as a white precipitate, while the organic scavengers and cleaved tert-butyl byproducts remain soluble in the supernatant.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice more with cold ether, and dry under vacuum.

Quantitative Data & Optimization

When optimizing the synthesis of fragments containing Nva, selecting the correct coupling system is paramount. The table below summarizes the quantitative expectations and strategic applications for various reagent combinations.

Coupling SystemBaseSolventEpimerization RiskTypical YieldReaction TimeBest Application
HATU DIPEA (3.0 eq)DMFVery Low>90%1 - 2 hrsSterically hindered amino acids, rapid coupling
EDC / HOBt DIPEA (3.0 eq)DCMLow80 - 85%2 - 4 hrsCost-effective scale-up, standard sequences
DIC / Oxyma NMM (3.0 eq)DMF / DCMLow85 - 90%2 - 3 hrsAvoiding uronium-based byproducts

References

  • Appchem. "H-Nva-OtBu.HCl Product Information."

  • BenchChem. "Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)."

  • Sigma-Aldrich. "H-Nva-OtBu·HCl | 119483-47-5."

  • Chem-Impex. "L-Norvaline tert-butyl ester hydrochloride."

  • ChemicalBook. "L-Norvaline tert-butyl ester hydrochloride."

  • National Institutes of Health (PMC). "Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters."

Sources

Reaction mechanism of Tert-butyl 2-aminopentanoate with Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Insights and Optimized Solution-Phase Protocols for the Coupling of Tert-butyl 2-aminopentanoate with Fmoc-Amino Acids

Strategic Rationale: Orthogonality in Peptidomimetic Synthesis

In modern drug development, the incorporation of non-proteinogenic amino acids like norvaline (2-aminopentanoic acid, Nva) is a proven strategy to enhance the proteolytic stability and pharmacokinetic profiles of peptide therapeutics. When synthesizing these sequences in the solution phase, selecting the correct protecting group strategy is paramount.

The reaction between an Fmoc-protected amino acid (Fmoc-AA-OH) and Tert-butyl 2-aminopentanoate (H-Nva-OtBu) relies on a highly efficient orthogonal protection scheme. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, requiring secondary amines like piperidine for deprotection. Conversely, the C-terminal tert-butyl (tBu) ester is completely stable to basic conditions and nucleophilic attack, requiring strong acids (e.g., 95% Trifluoroacetic acid) for cleavage. This orthogonality ensures that the dipeptide (Fmoc-AA-Nva-OtBu) can be selectively extended at either terminus without unwanted side reactions.

Mechanistic Causality of HATU-Mediated Amide Bond Formation

To achieve high-yielding amide bond formation without epimerization (loss of stereochemistry at the α -carbon), the coupling reagent must rapidly activate the carboxylic acid and stabilize the transition state. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of the sterically hindered base DIPEA (N,N-Diisopropylethylamine).

The selection of HATU over traditional reagents like HBTU is driven by a specific structural advantage: the nitrogen atom at position 7 of the benzotriazole ring. This nitrogen exerts a neighboring group effect, acting as an internal base to hydrogen-bond with the incoming amine (H-Nva-OtBu). This pre-organizes the transition state, accelerating the nucleophilic attack and drastically reducing the lifespan of the activated ester, thereby suppressing oxazolone-driven racemization (1),[1].

The Reaction Cascade:

  • Deprotonation: DIPEA deprotonates the Fmoc-AA-OH. DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a nucleophile or prematurely cleaving the Fmoc group[2].

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium intermediate[2].

  • Rearrangement: The released HOAt (7-azabenzotriazole) anion immediately attacks the intermediate, forming a highly reactive O-At active ester[3].

  • Nucleophilic Attack: The free amine of H-Nva-OtBu attacks the O-At ester, collapsing the tetrahedral intermediate to form the peptide bond, releasing HOAt and tetramethylurea as byproducts[2].

Mechanism Step1 Fmoc-Amino Acid (R-COOH) Step2 Carboxylate Anion (R-COO⁻) Step1->Step2 + DIPEA Base DIPEA (Base) Deprotonation Base->Step2 Step3 O-Acyl(tetramethyl)isouronium Intermediate Step2->Step3 + HATU HATU HATU Reagent Activation HATU->Step3 Step4 O-At Active Ester (Highly Reactive) Step3->Step4 HOAt Anion Attack Step5 Tetrahedral Intermediate Step4->Step5 + Amine Nucleophile Amine Tert-butyl 2-aminopentanoate (H-Nva-OtBu) Amine->Step5 Product Peptide Product (Fmoc-AA-Nva-OtBu) Step5->Product Amide Bond Formation Byproducts HOAt + Tetramethylurea (Byproducts) Step5->Byproducts Leaving Group Release

Figure 1: HATU-mediated coupling mechanism of Fmoc-AA-OH and H-Nva-OtBu.

Quantitative Reagent Selection Dynamics

Selecting the optimal coupling reagent requires balancing reactivity, epimerization risk, and byproduct solubility. While HATU is the gold standard for sterically hindered couplings, alternatives like COMU provide greener solvent compatibility (4)[4].

Coupling ReagentActivation IntermediateRelative Coupling RateEpimerization RiskByproduct Aqueous Solubility
HATU O-At Active EsterVery FastVery LowHigh
HBTU O-Bt Active EsterFastLowModerate
COMU Oxyma Active EsterVery FastVery LowVery High
EDC/HOBt O-Bt Active EsterModerateLowHigh

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to confirm success at each stage, ensuring high trustworthiness for drug development workflows.

Materials & Stoichiometry:

  • Fmoc-AA-OH: 1.0 equivalent

  • H-Nva-OtBu·HCl: 1.1 equivalents (Slight excess ensures complete consumption of the activated acid).

  • HATU: 1.1 equivalents

  • DIPEA: 3.0 equivalents. (Causality: 1 eq deprotonates the Fmoc-AA-OH, 1 eq neutralizes the HCl salt of the amine to liberate the nucleophile, and 1 eq serves as a catalytic excess to drive the reaction forward)[2],[5].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2].

Step-by-Step Workflow

Step 1: Pre-Activation (Validation Checkpoint 1)

  • Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Add DIPEA (2.0 eq) dropwise while stirring at room temperature.

  • Self-Validation: The solution will transition from colorless to a distinct pale yellow within 1-2 minutes. This color change visually confirms the successful generation of the O-At active ester and the release of the HOAt anion[3]. Stir for a maximum of 5 minutes to prevent degradation.

Step 2: Nucleophilic Coupling (Validation Checkpoint 2) 4. In a separate vial, dissolve H-Nva-OtBu·HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to liberate the free amine. 5. Add the amine solution to the activated Fmoc-AA-OH mixture. Stir at room temperature for 1 hour. 6. Self-Validation: Monitor the reaction using Thin-Layer Chromatography (TLC) coupled with Compact Mass Spectrometry (CMS) (6)[6]. The disappearance of the starting Fmoc-AA-OH mass/spot and the appearance of the fully protected dipeptide mass confirms reaction completion.

Step 3: Quenching and Workup (Validation Checkpoint 3) 7. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume). 8. Wash the organic layer sequentially:

  • 2x 5% Aqueous NaHCO₃: Removes the acidic HOAt byproduct and unreacted carboxylic acid. Self-Validation: The yellow tint of the organic layer will disappear as the HOAt anion partitions into the aqueous phase.

  • 2x 5% Aqueous Citric Acid: Protonates and removes unreacted amine and excess DIPEA.

  • 3x Brine (Saturated NaCl): Pulls residual DMF out of the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-AA-Nva-OtBu product.

Workflow Prep 1. Preparation Fmoc-AA-OH + HATU in DMF Act 2. Activation Add DIPEA Stir 5 min Prep->Act Coup 3. Coupling Add H-Nva-OtBu Stir 1 hr at RT Act->Coup Work 4. Workup Wash: NaHCO3, Citric Acid, Brine Coup->Work Pur 5. Isolation Dry MgSO4 Concentrate Work->Pur

Figure 2: Step-by-step experimental workflow for solution-phase peptide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. 1

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. 4

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Base. 7

  • LabMart. Sigma-Aldrich™ HATU 97%, for peptide synthesis. LabMart Applications.2

  • Advion. REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Advion Application Notes. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Tert-butyl 2-aminopentanoate hydrochloride. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section focuses on specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.

Question 1: Why is my yield of Tert-butyl 2-aminopentanoate hydrochloride consistently low?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the common culprits and how to address them.

Potential Cause 1: Incomplete Esterification

The formation of the tert-butyl ester is a critical step. In the common method involving the reaction of 2-aminopentanoic acid with isobutylene in the presence of an acid catalyst, incomplete conversion is a frequent issue.[1]

  • Insight: This reaction is an equilibrium process. To drive it towards the product side, it's essential to use an excess of isobutylene or effectively remove water as it's formed.

  • Solution:

    • Increase Isobutylene Pressure: If using a pressure vessel, increasing the pressure of isobutylene gas can enhance its concentration in the reaction mixture, favoring product formation.

    • Use a Dehydrating Agent: Incorporating a mild dehydrating agent can sequester water, shifting the equilibrium. However, care must be taken to choose an agent that doesn't interfere with the reaction.

    • Alternative: Pre-protection of the Amino Group: Protecting the amino group first with a Boc (tert-butoxycarbonyl) group can sometimes lead to cleaner esterification of the carboxylic acid.[]

Potential Cause 2: Product Loss During Workup and Purification

The hydrochloride salt of tert-butyl 2-aminopentanoate is water-soluble.[3] Significant product loss can occur during aqueous washes if the pH is not carefully controlled.

  • Insight: At a neutral or basic pH, the amino group is deprotonated, making the molecule more soluble in organic solvents. During extraction, it's crucial to maintain an acidic pH to keep the product in the aqueous layer as its hydrochloride salt before final extraction.

  • Solution:

    • pH Control: During aqueous washes to remove unreacted starting material or water-soluble byproducts, ensure the aqueous phase is maintained at an acidic pH (pH 2-3) to minimize product loss.

    • Salting Out: Before extracting the product into an organic solvent (after basification), saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the amino ester and improve extraction efficiency.

    • Solvent Choice for Extraction: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are commonly used. Perform multiple extractions with smaller volumes of solvent for better recovery.

Potential Cause 3: Side Reactions

A common synthetic route involves the protection of the amino group of 2-aminopentanoic acid with Di-tert-butyl dicarbonate (Boc₂O) followed by esterification.[][4] Side reactions can occur at the protection stage.

  • Insight: The formation of N,N-di-Boc protected amine can occur, especially with prolonged reaction times or excess Boc₂O.[4]

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can promote di-Boc formation.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.

Experimental Protocol: Optimized Boc Protection of 2-Aminopentanoic Acid
  • Dissolve 2-aminopentanoic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equivalents) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid.

  • Extract the Boc-protected amino acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Impurity issues often arise from incomplete reactions or side products formed during the synthesis.

Common Impurity 1: Unreacted 2-Aminopentanoic Acid

  • Identification: This can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy (absence of tert-butyl protons) or by its insolubility in many organic solvents.

  • Removal:

    • Extraction: During the workup of the tert-butyl ester (before hydrochloride salt formation), a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove the acidic starting material.

    • Recrystallization: If the final hydrochloride salt is contaminated, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective.

Common Impurity 2: Di-tert-butyl 2-aminopentanoate

  • Identification: This byproduct, where both the amino and carboxyl groups are esterified, can be identified by Mass Spectrometry.

  • Removal:

    • Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired mono-ester from the di-ester.[5] A gradient of ethyl acetate in hexanes is a good starting point for elution.

Common Impurity 3: Polymeric Byproducts

  • Insight: In some synthetic routes, especially those involving high temperatures, polymerization of the starting amino acid can occur.

  • Removal: These are typically high molecular weight, insoluble materials that can often be removed by filtration.

Visualization: Troubleshooting Workflow

G start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? check_reaction->side_products optimize_conditions Optimize Reaction Conditions: - Increase reagent excess - Change solvent - Adjust temperature/time incomplete->optimize_conditions Yes workup_loss Check Workup Procedure for Product Loss incomplete->workup_loss No identify_impurity Identify Impurity (NMR, MS) side_products->identify_impurity Yes side_products->workup_loss No end_node Optimized Synthesis optimize_conditions->end_node impurity_start Unreacted Starting Material? identify_impurity->impurity_start impurity_byproduct Process-Related Byproduct? identify_impurity->impurity_byproduct extraction Improve Aqueous Extraction impurity_start->extraction Yes chromatography Purify by Chromatography or Recrystallization impurity_byproduct->chromatography Yes extraction->end_node chromatography->end_node G cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Boc Protection First start1 2-Aminopentanoic Acid step1 Isobutylene, H₂SO₄ start1->step1 product1 Tert-butyl 2-aminopentanoate step1->product1 final_step HCl in Ether/Dioxane product1->final_step start2 2-Aminopentanoic Acid step2a Boc₂O, Base start2->step2a intermediate Boc-2-aminopentanoic acid step2a->intermediate step2b Isobutylene, H⁺ intermediate->step2b product2 Boc-protected ester step2b->product2 product2->final_step final_product Tert-butyl 2-aminopentanoate Hydrochloride final_step->final_product

Caption: Common synthetic routes to Tert-butyl 2-aminopentanoate hydrochloride.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • Roy, R. K., et al. (2017). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC Advances.
  • Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]

  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide ?. Retrieved from [Link]

Sources

Preventing hydrolysis of Norvaline tert-butyl ester during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Norvaline tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Norvaline tert-butyl ester, a valuable building block in peptide synthesis and pharmaceutical research, is susceptible to hydrolysis, which can compromise experimental outcomes.[1] This resource provides in-depth troubleshooting advice and best practices to mitigate degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Norvaline tert-butyl ester degradation during storage?

A1: The primary cause of degradation is hydrolysis. The tert-butyl ester group is sensitive to moisture and acidic conditions, which can cleave the ester bond to form Norvaline and tert-butanol.[2][3] Even ambient humidity can be sufficient to initiate this process over time, especially if the container is not properly sealed.[4][5]

Q2: I've noticed a change in the physical appearance of my Norvaline tert-butyl ester (e.g., clumping, discoloration). What could this indicate?

A2: Changes in physical appearance, such as clumping or caking, are often a sign of moisture absorption.[4] Discoloration may indicate more significant degradation or the presence of impurities. If you observe any physical changes, it is crucial to perform a quality control check to assess the purity of the material before use.

Q3: Can I store Norvaline tert-butyl ester at room temperature?

A3: While short-term storage at room temperature may be acceptable for brief periods, long-term storage is not recommended. Low temperatures significantly slow the rate of potential degradation reactions.[6] For optimal stability, storing the compound at -20°C is advised.[6]

Q4: Is it necessary to use an inert atmosphere for storage?

A4: Yes, storing Norvaline tert-butyl ester under an inert atmosphere, such as dry nitrogen or argon, is a critical best practice.[6][7] This displaces atmospheric oxygen and, more importantly, moisture, thereby creating a dry, non-reactive environment that minimizes the risk of hydrolysis.[8]

Q5: My Norvaline tert-butyl ester is the hydrochloride salt. Does this affect its stability?

A5: The hydrochloride salt form can enhance solubility and stability for certain applications.[1] However, the presence of the acidic hydrochloride can also potentially catalyze hydrolysis if moisture is present. Therefore, the storage recommendations outlined in this guide are equally, if not more, critical for the hydrochloride salt form.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis

If you suspect that your Norvaline tert-butyl ester has undergone hydrolysis, this guide will help you diagnose the issue and take corrective action.

Hydrolysis_Troubleshooting start Suspected Hydrolysis (e.g., inconsistent results, physical changes) qc_check Perform Quality Control Check (e.g., HPLC, NMR) start->qc_check is_pure Is the material pure (>98%)? qc_check->is_pure continue_use Continue with experimentation. Review storage practices. is_pure->continue_use Yes investigate_storage Investigate Storage Conditions is_pure->investigate_storage No check_temp Is storage temperature -20°C? investigate_storage->check_temp check_atmosphere Is an inert atmosphere (Ar/N2) being used? check_temp->check_atmosphere Yes implement_best_practices Implement Best Storage Practices check_temp->implement_best_practices No check_desiccant Is a desiccant present in secondary container? check_atmosphere->check_desiccant Yes check_atmosphere->implement_best_practices No check_desiccant->implement_best_practices No discard Discard degraded material. Source fresh reagent. check_desiccant->discard Yes implement_best_practices->discard

Caption: Troubleshooting workflow for suspected Norvaline tert-butyl ester hydrolysis.

Best Practices for Storage

To ensure the long-term stability and purity of Norvaline tert-butyl ester, adhere to the following storage protocols.

ParameterRecommended ConditionRationale & Remarks
Temperature -20°C for long-term storage.[6]Low temperatures minimize the rate of potential degradation reactions.[6]
0-8°C for short-term storage (days to weeks).[1]Suitable for brief periods, but -20°C is preferred for extended storage.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[6][7]An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.[8]
Container Tightly sealed, airtight container.[6][9]Prevents exposure to atmospheric moisture and oxygen. For reagents packaged with a septum, minimize punctures and use a dry needle with an inert gas backfill.[9]
Desiccant Store the primary container within a secondary container (e.g., a desiccator or sealed bag) containing a desiccant such as silica gel or molecular sieves.[9][10][11]Desiccants actively absorb moisture from the surrounding environment, creating a dry microenvironment for the reagent.[4][5][11][12]

Experimental Protocols

Protocol 1: Quality Control Check by HPLC

This protocol outlines a general method to assess the purity of Norvaline tert-butyl ester and detect the presence of the hydrolyzed product, Norvaline.

1. Materials and Reagents:

  • Norvaline tert-butyl ester (sample to be tested)

  • Norvaline reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of Norvaline reference standard in a suitable solvent (e.g., water/ACN).

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of the Norvaline tert-butyl ester sample in a suitable solvent to a final concentration of 1 mg/mL.

3. HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A typical gradient would be 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Analyze the chromatograms of both the standard and sample solutions.

  • The presence of a peak in the sample chromatogram that corresponds to the retention time of the Norvaline reference standard indicates hydrolysis.

  • Calculate the percentage purity of the Norvaline tert-butyl ester by dividing the peak area of the ester by the total peak area of all components and multiplying by 100.

Protocol 2: Repackaging and Long-Term Storage

This protocol describes the best practice for repackaging and storing Norvaline tert-butyl ester to prevent hydrolysis.

Storage_Protocol cluster_glovebox Inside an Inert Atmosphere Glovebox start Original vial of Norvaline tert-butyl ester aliquot Aliquot desired amounts into smaller, pre-dried vials start->aliquot backfill Backfill each vial with dry Argon or Nitrogen aliquot->backfill seal Tightly seal vials with septum caps backfill->seal secondary_container Place sealed vials in a secondary container with desiccant seal->secondary_container freezer Store secondary container at -20°C secondary_container->freezer

Caption: Workflow for repackaging Norvaline tert-butyl ester for long-term storage.

1. Preparation:

  • Move the original container of Norvaline tert-butyl ester and smaller, pre-dried glass vials with airtight caps into an inert atmosphere glovebox.

  • Allow the reagent to equilibrate to the glovebox temperature before opening to prevent condensation.

2. Aliquoting:

  • Carefully aliquot the desired amount of Norvaline tert-butyl ester into the smaller vials. Aliquoting prevents repeated exposure of the entire stock to the atmosphere during use.

3. Inert Gas Backfill:

  • Before sealing, flush the headspace of each new vial with a gentle stream of dry nitrogen or argon.

4. Sealing and Secondary Containment:

  • Tightly seal each vial.

  • Place the sealed vials into a larger, airtight secondary container (such as a desiccator or a heavy-duty sealable bag) that contains a desiccant (e.g., silica gel packets).

5. Storage:

  • Transfer the secondary container to a -20°C freezer for long-term storage.

By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life of your Norvaline tert-butyl ester and ensure the integrity of your experimental results.

References

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Jalon. (2025, March 20). Exploring Various Desiccant Uses in Different Industries. [Link]

  • Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Sdfine. TERT-BUTYL ACETATE. [Link]

  • Hymax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

  • Inert. Powder Storage Solutions. [Link]

  • Cargo Intelligence. (2026, February 28). What is a Desiccant? Complete Guide to Desiccants. [Link]

  • Wikipedia. Desiccant. [Link]

  • Wikipedia. Air-free technique. [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]

  • Fiveable. (2025, August 15). Tert-butyl esters Definition. [Link]

  • ResearchGate. (2022, April 25). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • PMC. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • ChemBK. (2024, April 9). L-Norvaline tert-butyl ester hydrochloride. [Link]

  • PMC. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]

  • PubMed. (2017, December 1). Reagent-free continuous thermal tert-butyl ester deprotection. [Link]

  • ResearchGate. (2025, August 6). Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Acta Poloniae Pharmaceutica. VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • DigitalCommons@CalPoly. Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using Bioaugmentation with BiOWiSH® Aqua. [Link]

Sources

Technical Support Center: Troubleshooting H-Nva-OtBu·HCl Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low coupling efficiencies when utilizing H-Nva-OtBu·HCl (Norvaline tert-butyl ester hydrochloride) as an amine building block in peptide synthesis.

While Norvaline is an unbranched aliphatic amino acid, its hydrochloride salt form introduces specific stoichiometric and kinetic challenges during amide bond formation. This guide synthesizes mechanistic causality with field-proven protocols to help you optimize your yields.

Mechanistic Overview & Failure Points

G Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Pre-activation (1-3 min) HATU HATU + Base (Activation) HATU->ActiveEster Product Target Peptide (High Yield) ActiveEster->Product Nucleophilic Attack AmineSalt H-Nva-OtBu·HCl (Unreactive Salt) FreeAmine H-Nva-OtBu (Free Nucleophile) AmineSalt->FreeAmine Base addition (pH > 7) Base NMM or DIPEA (Neutralization) Base->FreeAmine FreeAmine->Product SideProduct Guanidinium Adduct (+98 Da Impurity) FreeAmine->SideProduct Excess HATU / No Pre-activation

Mechanistic pathway of H-Nva-OtBu coupling highlighting the guanidinylation side reaction.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my coupling efficiency consistently below 50% despite using excess HATU? Causality: The most common failure point with H-Nva-OtBu·HCl is incomplete neutralization. Because it is a hydrochloride salt, it requires exactly 1.0 equivalent of a tertiary base just to liberate the free, nucleophilic amine[1]. If you use a standard protocol calling for 2.0 equivalents of base total, 1.0 eq is immediately consumed by the HCl, leaving only 1.0 eq to drive the carboxylic acid activation. This is stoichiometrically insufficient and stalls the reaction kinetics[2]. Solution: Increase your total base concentration. Use 3.0 to 4.0 equivalents of N-Methylmorpholine (NMM) or DIPEA relative to the carboxylic acid to ensure both complete salt neutralization and efficient acid activation.

Q2: I am observing a +98 Da impurity on my LC-MS instead of the desired product. What is this? Causality: This is a classic guanidinylation side reaction. When using uronium/aminium-based coupling reagents like HATU or HBTU, the free amine of Norvaline can react directly with the coupling reagent if the carboxylic acid is not fully pre-activated[3]. This forms a stable tetramethylguanidinium adduct (+98 m/z), permanently terminating the amine's reactivity[3]. Solution: Implement a strict pre-activation protocol. Activate the carboxylic acid with HATU and base for 2-5 minutes before introducing the H-Nva-OtBu[4]. Alternatively, switch to a carbodiimide/additive system (e.g., DIC/Oxyma Pure) which is incapable of forming guanidinium adducts[5].

Q3: Does the Norvaline (Nva) side chain contribute to steric hindrance? Causality: Norvaline features a linear n-propyl side chain. While it lacks the severe beta-branching of Isoleucine or Valine[5], it still presents moderate steric bulk at the alpha-carbon compared to Glycine or Alanine. If the electrophilic carboxylic acid is also hindered, the transition state energy for nucleophilic attack increases, leading to sluggish coupling[6]. Solution: If kinetics are slow, switch to a more polar aprotic solvent like NMP or gently heat the reaction to 30-40°C to overcome the activation energy barrier[4].

Q4: Should I use DIPEA or NMM as my tertiary base? Causality: While DIPEA is standard, NMM is a weaker, less sterically hindered base. Using NMM reduces the risk of base-catalyzed racemization (epimerization) of the activated carboxylic acid[5],[1]. Furthermore, NMM·HCl salts often exhibit better solubility profiles in DMF/NMP than DIPEA·HCl, preventing micro-precipitation that can trap your reagents. Solution: Use NMM for the coupling of H-Nva-OtBu·HCl, especially if the corresponding carboxylic acid is prone to racemization[5].

Data Presentation: Optimization Matrix

Summarizing the kinetic and stoichiometric variables, the following table outlines the transition from sub-optimal to optimized conditions for this specific salt.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Condition
Base Equivalents 1.0 - 2.0 eq totalIncomplete neutralization of HCl salt; sluggish activation[1].3.0 - 4.0 eq NMM or DIPEA
Pre-activation 0 min (All-in-one pot)Amine reacts with HATU forming guanidinium adduct (+98 Da)[3].2-5 min pre-activation of acid[4]
Coupling Reagent HBTU / TBTUSlower kinetics; higher risk of epimerization with hindered acids.HATU or DIC/Oxyma Pure[5]
Solvent 100% DMFPotential precipitation of DIPEA·HCl salt.NMP or DMF/DCM (4:1)[7]

Experimental Protocol: Optimized In Situ Neutralization

This self-validating protocol separates the activation and neutralization steps to prevent reagent cross-reactivity, ensuring the amine is only exposed to the fully formed active ester.

Step 1: Carboxylic Acid Pre-activation

  • Dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous NMP to achieve a 0.1 M concentration. (Causality: NMP is chosen over DMF to enhance the solubility of the subsequent amine hydrochloride salts[4],[7].)

  • Add N-Methylmorpholine (NMM) (2.0 eq) to the solution.

  • Stir at room temperature for exactly 3 minutes. (Validation: A slight color change—often to pale yellow—indicates the successful formation of the highly reactive OAt-active ester[4].)

Step 2: Amine Neutralization 4. In a separate dry vial, suspend H-Nva-OtBu·HCl (1.1 eq) in a minimal volume of anhydrous NMP. 5. Add NMM (1.1 eq) to the suspension and vortex for 1-2 minutes. (Causality: This stoichiometric addition specifically neutralizes the HCl salt, liberating the free amine nucleophile[1]. Complete dissolution confirms the breakdown of the crystal lattice.)

Step 3: Coupling and Monitoring 6. Transfer the neutralized H-Nva-OtBu solution dropwise into the pre-activated acid mixture. 7. Stir the reaction at room temperature for 1-2 hours. 8. Self-Validation Check: Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. You should observe the disappearance of the OAt-active ester mass and the emergence of the target amide mass. If unreacted amine remains, consider a second coupling cycle or gently heating to 35°C[4],[7].

References

  • Renyi.hu. "Peptide Synthesis via Fragment Condensation." Available at: [Link]

  • RSC Publishing. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." Available at: [Link]

  • Diva-Portal.org. "Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Serine Protease and the Aspartic Protease BACE." Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted Tert-butyl 2-aminopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of reaction mixtures containing unreacted tert-butyl 2-aminopentanoate (also known as L-Norvaline tert-butyl ester).

Because this building block features both a basic primary amine and an acid-labile tert-butyl ester, standard harsh acidic workups can compromise the structural integrity of the ester. This guide provides field-proven, mechanistically grounded solutions to isolate your target compounds efficiently without sacrificing yield or purity.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does standard 1M HCl extraction cause issues when removing unreacted tert-butyl 2-aminopentanoate? A: The tert-butyl ester group is a robust protecting group under basic and nucleophilic conditions, but it is highly susceptible to acid-catalyzed cleavage, yielding isobutylene and the corresponding free carboxylic acid[1]. While 1M HCl effectively protonates the primary amine (pKa ~9.5) to force it into the aqueous phase, the high hydronium ion concentration can prematurely deprotect the tert-butyl ester. This is especially problematic during prolonged phase separation or if the organic layer is not thoroughly neutralized afterward.

Q: What is the optimal pKa window for liquid-liquid extraction without degrading the ester? A: To safely protonate the amine while preserving the tert-butyl ester, you must operate in a mildly acidic window (pH 3–5). Mild aqueous acids like 10% citric acid provide sufficient acidity to form the water-soluble ammonium salt of the unreacted starting material without triggering ester hydrolysis[2].

Q: My target product is highly water-soluble. Won't an aqueous acid wash result in product loss? A: Yes. If your synthesized product contains multiple polar groups (e.g., unprotected hydroxyls or secondary amines), it may partition into the aqueous layer alongside the protonated tert-butyl 2-aminopentanoate. In these cases, causality dictates that we abandon liquid-liquid extraction entirely and utilize solid-phase electrophilic scavengers (see Protocol B).

Section 2: Troubleshooting Guides & Workflows (The "How")

Protocol A: Mild Acid Wash (For robust, lipophilic products)

This protocol utilizes the pKa differential between the primary amine and the neutral product to achieve separation via liquid-liquid extraction.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Mild Acidification: Wash the organic layer with an equal volume of 10% aqueous citric acid (pH ~3).

    • Self-Validation Step: Test the pH of the separated aqueous layer with indicator paper. It must remain acidic (pH < 4) to ensure the amine is fully protonated. If it is neutral, add more citric acid.

  • Phase Separation: Separate the layers. The protonated tert-butyl 2-aminopentanoate will partition into the aqueous layer, leaving your neutral product in the organic phase.

  • Critical Neutralization: Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality Check: Failure to neutralize can lead to slow, auto-catalytic cleavage of the tert-butyl ester during solvent evaporation due to trace acidic residues concentrating in the flask.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scavenger Resin (For acid-sensitive or highly polar products)

For acid-sensitive products, electrophilic scavenger resins such as polymer-supported isocyanate (PS-NCO) offer a highly efficient, non-aqueous alternative. PS-NCO covalently traps the primary amine as a stable, polymer-bound urea adduct[3].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran). Avoid alcohols, as they will slowly react with the isocyanate.

  • Resin Addition: Add PS-NCO resin. Typically, 2.5 to 3.0 equivalents (based on the resin's loading capacity, usually ~1.5 mmol/g) relative to the estimated unreacted amine are required to drive the scavenging to completion.

  • Agitation: Agitate the suspension gently at room temperature for 2–4 hours.

    • Causality Check: Use gentle orbital shaking rather than magnetic stirring. Magnetic stir bars can mechanically shear the polymer beads, creating fine particulates that clog filters and contaminate your final product.

  • Self-Validation Step: Perform a quick TLC or LC-MS of the supernatant. The primary amine peak/spot should be completely absent. If trace amine remains, add 0.5 equivalents more resin and shake for another hour.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin-bound urea adduct.

  • Recovery: Wash the resin cake with a small amount of the reaction solvent to recover any trapped product, then concentrate the combined filtrate in vacuo.

Section 3: Data Presentation

Table 1: Comparison of Tert-butyl 2-aminopentanoate Removal Strategies

Removal StrategyEfficiencyRisk of Ester CleavageScalabilityIdeal Use Case
10% Citric Acid Wash HighLow (if neutralized promptly)Excellent (mg to kg scale)Lipophilic, acid-stable target products.
PS-NCO Scavenger Resin Very HighNone (neutral conditions)Good (mg to 100g scale)Acid-sensitive or highly polar/water-soluble products.
Silica Gel Chromatography ModerateNoneModerateComplex mixtures requiring separation of multiple byproducts.

Section 4: Workflow Visualization

G Start Unreacted Tert-butyl 2-aminopentanoate CheckProduct Is the target product acid-sensitive or water-soluble? Start->CheckProduct Scavenger Protocol B: PS-NCO Scavenger Resin CheckProduct->Scavenger Yes AcidWash Protocol A: 10% Citric Acid Wash CheckProduct->AcidWash No Filter Filter resin & evaporate Scavenger->Filter Extract Phase separation & organic layer drying AcidWash->Extract Pure Pure Target Compound Filter->Pure Extract->Pure

Workflow for selecting the optimal removal strategy for unreacted tert-butyl 2-aminopentanoate.

Sources

Technical Support Center: Purification of Crude Tert-butyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for the purification of Tert-butyl 2-aminopentanoate hydrochloride (also known as L-Norvaline tert-butyl ester hydrochloride, CAS: 119483-47-5) [1].

As an amino acid ester salt, this compound presents unique purification challenges. The bulky tert-butyl group provides excellent steric shielding against nucleophilic attack, making it a robust protecting group in peptide synthesis. However, its defining characteristic is its extreme lability under acidic conditions [2]. This guide is engineered to help researchers navigate the delicate balance between removing impurities and preventing the degradation of the target molecule.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must assess the physical state and impurity profile of your crude mixture. Use the decision tree below to determine the optimal path forward.

PurificationWorkflow Start Crude Tert-butyl 2-aminopentanoate HCl Assess Assess Impurity Profile (HPLC/TLC) Start->Assess Unreacted High Unreacted L-Norvaline Assess->Unreacted Polar impurities OrganicImp Non-Polar Organic Impurities Assess->OrganicImp Lipophilic impurities Syrup Amorphous Syrup (Trapped Solvents) Assess->Syrup No crystallization Recryst Solvent/Antisolvent Recrystallization (MeOH / Et2O) Unreacted->Recryst Wash Trituration in Cold Ethyl Acetate OrganicImp->Wash FreeBase Free-Base Extraction & Mild Re-salting OrganicImp->FreeBase If severe Syrup->Wash Induce nucleation Pure Pure Crystalline Product (>98%) Recryst->Pure Wash->Pure FreeBase->Pure Careful HCl control

Fig 1: Diagnostic decision tree for purifying crude tert-butyl 2-aminopentanoate HCl.

Troubleshooting & FAQs

Q1: During recrystallization, my product degrades into free L-norvaline. What is causing this? Causality: Tert-butyl esters are highly susceptible to acid-catalyzed cleavage. The mechanism is initiated by the protonation of the ester's carbonyl oxygen. This triggers the cleavage of the carbon-oxygen bond, releasing the free carboxylic acid (L-norvaline) and a highly stable tertiary carbocation, which typically eliminates as isobutylene gas [2]. If your crude mixture contains excess unreacted hydrochloric acid or Lewis acids (like ZnBr2​ ) [3] from the synthesis step, heating the solution during recrystallization will rapidly accelerate this cleavage. The Fix: Never boil the solvent. Dissolve the crude salt in methanol at a maximum of 40°C. If excess acid is suspected, perform a mild trituration in cold diethyl ether first to wash away residual volatile acids before attempting a heated recrystallization.

Q2: My crude product is a thick, sticky syrup instead of a solid. How do I induce crystallization? Causality: Amino acid ester hydrochlorides are highly hygroscopic. Trace moisture or trapped lipophilic byproducts (such as isobutylene polymers) disrupt the intermolecular hydrogen bonding required to form a stable crystal lattice, resulting in an amorphous syrup. The Fix: Utilize the "trituration and scratching" method. Dissolve the syrup in a minimal volume of anhydrous dichloromethane (DCM). Slowly add cold hexanes or diethyl ether while vigorously scratching the inside of the glass flask with a glass rod. The localized high energy and micro-abrasions provide necessary nucleation sites for crystal growth.

Q3: How do I separate unreacted L-norvaline from the target ester hydrochloride? Causality: L-norvaline is a zwitterionic free amino acid, giving it drastically different solubility parameters than its esterified hydrochloride salt. The free amino acid is highly insoluble in aprotic organic solvents, whereas the ester hydrochloride possesses moderate solubility in these solvents due to the lipophilic tert-butyl group. The Fix: Suspend the crude mixture in anhydrous DCM. The unreacted L-norvaline will remain as an insoluble white powder. Filter the suspension; your target ester hydrochloride will be isolated in the filtrate.

Solubility & Impurity Partitioning Matrix

To design an effective purification strategy, you must leverage the differential solubility of the target compound and its common impurities.

Solvent SystemTarget Compound (Ester HCl)Unreacted L-NorvalineNon-Polar ImpuritiesRecommended Application
Methanol (Warm) Highly SolubleModerately SolubleSolublePrimary dissolution solvent for recrystallization.
Dichloromethane (DCM) SolubleInsolubleHighly SolubleFiltration of unreacted starting material.
Diethyl Ether InsolubleInsolubleSolubleAntisolvent for crystallization; washing solvent.
Water Highly SolubleSolubleInsolubleAvoid. Promotes ester hydrolysis over time.

Self-Validating Experimental Protocols

Protocol A: Solvent/Antisolvent Recrystallization (Standard)

Use this protocol when the primary impurities are trace unreacted materials or slight discoloration.

  • Dissolution: Place the crude tert-butyl 2-aminopentanoate hydrochloride in a round-bottom flask. Add minimal anhydrous methanol (approx. 2-3 mL per gram of crude) and warm gently in a water bath (Max 40°C).

    • Self-Validation Checkpoint: The solution should become completely transparent. If a fine white powder remains suspended, this is unreacted L-norvaline. Filter the warm solution through a celite pad before proceeding.

  • Antisolvent Addition: Remove the flask from the heat. While stirring continuously, add anhydrous diethyl ether dropwise.

    • Self-Validation Checkpoint: Stop adding ether the exact moment a persistent opalescence (cloudiness) remains in the solution. This visual cue confirms the saturation point has been reached.

  • Nucleation & Growth: Cover the flask and allow it to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting white, needle-like crystals using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether to strip away any remaining lipophilic impurities. Dry under high vacuum for 12 hours.

Protocol B: Free-Basing and Re-Salting (High-Risk / High-Reward)

Use this protocol ONLY when the crude is heavily contaminated with non-polar organic impurities that cannot be removed via trituration. Strict stoichiometric control is required to prevent ester cleavage.

  • Free-Basing: Dissolve the crude salt in a biphasic mixture of Ethyl Acetate (EtOAc) and 5% aqueous NaHCO3​ (a mild base chosen specifically to prevent ester hydrolysis). Stir vigorously for 10 minutes.

    • Self-Validation Checkpoint: Check the pH of the aqueous layer; it must be mildly basic (~pH 8). The target compound is now a free amine and will partition entirely into the top EtOAc layer.

  • Extraction: Separate the organic layer, wash once with brine, and dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Controlled Re-Salting: Cool the EtOAc filtrate to 0°C in an ice bath. Slowly add exactly 1.05 equivalents of anhydrous HCl in dioxane (do not use aqueous HCl).

    • Self-Validation Checkpoint: The hydrochloride salt of the tert-butyl ester will immediately precipitate out of the EtOAc solution as a pristine white solid. If no precipitate forms, the solution is too dilute; concentrate under reduced pressure and add cold ether.

  • Isolation: Filter the precipitate, wash with cold hexanes, and dry under vacuum.

References

  • ChemBK. "L-Norvaline tert-butyl ester hydrochloride - Properties, Uses, and Preparation." ChemBK Chemical Database. Available at: [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, 69(18), 6131-6133. ACS Publications. Available at:[Link]

Technical Support Center: Stability & Troubleshooting of Tert-Butyl 2-Aminopentanoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Tert-butyl 2-aminopentanoate hydrochloride (H-Nva-OtBu·HCl). As a highly versatile amino acid building block, this compound is a staple in peptide synthesis and drug development. However, the inherent chemical nature of the tert-butyl ester makes it notoriously sensitive to acidic environments.

This guide is engineered for researchers and drug development professionals. It transcends basic troubleshooting by explaining the mechanistic causality behind compound degradation and providing self-validating protocols to ensure absolute experimental integrity.

Part 1: Core Mechanistic FAQs

Q1: Why does my Tert-butyl 2-aminopentanoate spontaneously degrade during LC-MS or HPLC analysis?

A: The degradation you are observing is an acid-catalyzed unimolecular elimination (E1) reaction. Standard HPLC mobile phases often utilize 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent. While dilute, TFA is a strong Brønsted acid (pKa ~0.23).

The Causality: The strong acid protonates the carbonyl oxygen of the tert-butyl ester. Because the bulky tert-butyl group can form a highly stable tertiary carbocation, the molecule readily undergoes an E1 elimination, releasing isobutylene gas and leaving behind the free carboxylic acid (Norvaline)[1]. The high dielectric constant of the aqueous HPLC mobile phase further stabilizes the transient carbocation, accelerating degradation[2].

Q2: How can I selectively remove an N-Boc protecting group without hydrolyzing the tert-butyl ester of Norvaline?

A: Standard Boc deprotection relies on strong acids (e.g., 50% TFA in DCM), which will indiscriminately cleave both the Boc group and your tert-butyl ester[3]. To achieve chemoselectivity, you must switch from a Brønsted acid to a Lewis acid, such as anhydrous Zinc Bromide (ZnBr2)[4].

The Causality: ZnBr2 acts as a bidentate Lewis acid that preferentially coordinates with the two oxygen atoms of the Boc carbamate group, weakening its C-O bond and facilitating cleavage. The tert-butyl ester lacks this optimal bidentate coordination geometry and remains unactivated, preserving the ester linkage[4].

Q3: How does the hydrochloride salt form affect the stability of the ester?

A: H-Nva-OtBu is supplied as a hydrochloride (HCl) salt to stabilize the free primary amine, preventing intermolecular aminolysis (where one molecule's amine attacks another's ester to form a diketopiperazine or linear polymer)[5]. In its dry, solid state, the HCl salt is perfectly stable. However, if exposed to atmospheric moisture, the salt can locally dissociate, creating a micro-acidic protic environment that slowly catalyzes ester hydrolysis over months of storage.

Part 2: Visualizing the Degradation Mechanism

Understanding the exact pathway of degradation is critical for preventing it. The diagram below illustrates the E1 cleavage mechanism that occurs when H-Nva-OtBu is exposed to strong acids.

E1_Mechanism A H-Nva-OtBu (Protonated Amine) B Protonated Ester Intermediate A->B + Strong Acid C E1 Elimination (Rate-Limiting) B->C Heat/Time D Norvaline (Free Acid) C->D + H2O E Isobutylene (Gas) C->E - H+

Caption: Acid-catalyzed E1 cleavage mechanism of tert-butyl 2-aminopentanoate.

Part 3: Quantitative Stability Data

To optimize your synthetic and analytical workflows, consult the following empirical data summarizing the stability of tert-butyl esters under various acidic conditions.

Acidic ConditionSolvent SystemTemp (°C)Ester Stability (t½)Mechanistic Causality
50% TFA Dichloromethane25°C< 10 minsMassive proton density drives rapid E1 elimination[1].
0.1% TFA H₂O / Acetonitrile25°C~2–4 hoursHigh dielectric constant of water stabilizes the t-butyl cation[2].
0.1% Formic Acid H₂O / Acetonitrile25°C> 24 hoursWeak acid (pKa 3.75) provides insufficient [H⁺] to protonate ester.
5–10 eq ZnBr₂ Dichloromethane25°CStable (>48 hrs)Lewis acid coordinates carbamates selectively over esters[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Safe HPLC/LC-MS Analysis of Acid-Labile Tert-Butyl Esters

When analyzing H-Nva-OtBu·HCl, standard TFA-based methods will yield false impurity peaks (showing free Norvaline). Use this protocol to ensure analytical integrity.

  • Mobile Phase Substitution: Replace 0.1% TFA with 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate in both your aqueous (A) and organic (B) mobile phases.

    • Causality: Formic acid is a significantly weaker acid. It provides enough ionic strength for peak resolution and MS ionization but fails to provide the proton density required to drive the E1 elimination equilibrium forward.

  • Sample Preparation: Dissolve the compound in an aprotic solvent (e.g., pure Acetonitrile) immediately prior to injection. Avoid leaving the sample in the autosampler for >12 hours.

  • Self-Validating Step: Inject a blank containing only the solvent, followed by a control standard (e.g., Fmoc-Norvaline-OH). If the control standard shows a single peak but the H-Nva-OtBu sample shows two peaks (the ester and the free acid), the degradation is confirmed to be specific to the acid-labile tert-butyl group, validating the need for further mobile phase pH adjustment[2].

HPLC_Troubleshooting Start Degradation Peaks in HPLC/LC-MS CheckAcid Check Mobile Phase Acid Modifier Start->CheckAcid IsTFA Using 0.1% TFA? CheckAcid->IsTFA ChangeFA Switch to 0.1% Formic Acid IsTFA->ChangeFA Yes CheckPrep Check Sample Prep Solvent IsTFA->CheckPrep No PrepFresh Prepare Fresh in Aprotic Solvent CheckPrep->PrepFresh

Caption: Troubleshooting workflow for resolving HPLC-induced degradation of tert-butyl esters.

Protocol 2: Chemoselective N-Boc Deprotection using ZnBr₂

If you have synthesized an N-Boc-protected derivative of H-Nva-OtBu and need to remove the Boc group without cleaving the tert-butyl ester, follow this orthogonal deprotection strategy[4].

  • Reagent Preparation: Flame-dry a round-bottom flask. Add 5 to 10 equivalents of anhydrous Zinc Bromide (ZnBr₂).

    • Causality: Strict anhydrous conditions are mandatory. Moisture will react with ZnBr₂ to generate hydrobromic acid (HBr), a strong Brønsted acid that will immediately cleave the tert-butyl ester.

  • Reaction Execution: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) and add it to the flask. Stir the suspension vigorously at 25°C for 24 hours.

  • Quenching & Workup: Quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Self-Validating Step: Monitor the reaction via LC-MS. The mass should shift by exactly -100 Da (loss of the Boc group). If you observe an additional -56 Da shift, it indicates the loss of isobutylene from the tert-butyl ester, signaling that your ZnBr₂ was wet and generated protic acid.

References

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reducing hygroscopicity of amino acid ester hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the management and reduction of hygroscopicity in amino acid ester hydrochloride salts. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your work.

Section 1: Understanding the Problem (FAQs)

This section addresses the fundamental questions surrounding the hygroscopicity of these specific compounds.

Q1: Why are my amino acid ester hydrochloride salts so hygroscopic?

A: The hygroscopicity of these salts is primarily rooted in their molecular structure. The hydrochloride salt form, while often excellent for improving the solubility of basic drugs, is a major contributor to water uptake.[1]

  • The Role of the Chloride Ion: The electronegative chlorine atom in the salt readily acts as a hydrogen bond acceptor. This creates a strong affinity for atmospheric water molecules, facilitating their adsorption onto the crystal surface.[1]

  • Molecular Polarity: The inherent polarity of the amino acid ester molecule itself, combined with the ionic nature of the salt, influences its affinity for water.[2]

  • Surface Chemistry: The specific arrangement of atoms on the surface of the active pharmaceutical ingredient (API) particles can create sites that are highly favorable for interaction with water.[2]

Essentially, you have created a salt that is very effective at dissolving in water, and this same property makes it very effective at drawing water from the air.

cluster_0 Hygroscopicity Mechanism AAE_HCl Amino Acid Ester Hydrochloride Salt (R-NH₃⁺Cl⁻) Interaction Hydrogen Bonding Water H₂O (Atmospheric Moisture) Water->AAE_HCl Cl⁻ acts as H-bond acceptor

Caption: Interaction between water and a hydrochloride salt.

Q2: What are the practical consequences of this high hygroscopicity?

A: Uncontrolled moisture uptake can lead to significant challenges in both laboratory and manufacturing settings, impacting the quality, stability, and processability of the compound.[3]

  • Physical Instability: This is the most immediate effect. It can manifest as:

    • Clumping and Caking: Loss of powder flowability, which complicates handling, weighing, and formulation processes like capsule filling.[3]

    • Deliquescence: The solid absorbs so much moisture that it dissolves into a liquid, representing a complete loss of the solid form.

  • Chemical Instability: The absorbed water is not inert; it acts as a solvent and can participate in chemical reactions. This can lead to:

    • Hydrolysis: Degradation of the ester group, compromising the potency and purity of the API.[4]

    • Disproportionation: The salt can convert back to its free base form, particularly when in contact with certain excipients. This can drastically alter physicochemical properties like solubility.[5][6]

  • Manufacturing and Quality Control Issues: High hygroscopicity can cause the material to stick to equipment, leading to processing failures and batch-to-batch inconsistency.[7] Ultimately, these issues can compromise the safety, efficacy, and shelf-life of the final drug product.[2][8]

Q3: How do I properly and quantitatively measure the hygroscopicity of my compound?

A: Visual inspection (e.g., clumping) is a qualitative indicator, but for development, you need quantitative data. Several analytical techniques are standard for this purpose.[]

  • Dynamic Vapor Sorption (DVS): This is the gold-standard method. A DVS instrument exposes a small sample of your material to a precisely controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. The instrument's microbalance measures the corresponding change in mass, generating a moisture sorption-desorption isotherm. This plot provides critical information about the extent and kinetics of water uptake.[]

  • Gravimetric Sorption Analysis: This is a more general term that includes DVS. The core principle is measuring mass change upon exposure to a controlled humidity environment.[]

  • Thermogravimetric Analysis (TGA): While primarily used to measure thermal stability, TGA can quantify the amount of water present in a sample by measuring mass loss as it is heated.

  • Karl Fischer Titration: This is a highly accurate chemical method to determine the water content of a sample at a single point in time. It is often used to establish the initial water content before a DVS experiment.[]

The European Pharmacopeia provides a simple classification system based on weight gain after 24 hours at 80% RH, but a full DVS profile is far more informative for decision-making.[10]

Section 2: Troubleshooting and Strategic Solutions

This section provides actionable guidance for mitigating hygroscopicity-related issues.

Q4: My compound turns into a sticky mess or liquid upon storage. What are my immediate options for handling and formulation?

A: This indicates severe hygroscopicity, possibly deliquescence. While you investigate long-term solutions, you must implement strict environmental and formulation controls.

  • Environmental Control: All handling, processing, and packaging must occur in a low-humidity environment (e.g., glove box with a desiccant or a humidity-controlled room).[3]

  • Packaging: Use high moisture barrier packaging, such as aluminum blister packs or glass containers with tight seals. Incorporate desiccants into the packaging headspace to absorb any residual moisture.[3][4][7]

  • Formulation Quick-Fixes:

    • Hydrophobic Excipients: Co-processing the API with hydrophobic excipients like magnesium stearate or formulating it in a lipid-based system can physically shield it from moisture.[7]

    • Moisture-Resistant Coatings: Applying a hydrophobic film coating to tablets or granules can act as a physical barrier against moisture ingress.[7][11]

    • Granulation: Techniques like dry granulation can reduce the surface area exposed to the environment, potentially slowing moisture uptake.[3]

These are temporary measures. For a robust solution, you will likely need to modify the solid form of the API itself.

Q5: What are the primary long-term strategies to fundamentally reduce the hygroscopicity of my API?

A: There are two main "crystal engineering" strategies that modify the solid-state properties of the API to make it inherently less hygroscopic: Salt Screening and Cocrystallization .[8][12]

Start Hygroscopic Amino Acid Ester HCl Salt Question Is the HCl salt form essential for solubility/ bioavailability? Start->Question SaltScreen Strategy 1: Salt Screening Question->SaltScreen No Cocrystal Strategy 2: Cocrystallization Question->Cocrystal Yes Formulation Strategy 3: Formulation / Process Control (Manage, not solve) Question->Formulation Cannot Change API Result1 Identify a new, stable salt form (e.g., Mesylate, Tosylate) SaltScreen->Result1 Result2 Identify a stable cocrystal with the HCl salt Cocrystal->Result2 Result3 Use hydrophobic excipients, coatings, and packaging Formulation->Result3

Caption: Decision workflow for hygroscopicity reduction.

Q6: How do I choose between Salt Screening and Cocrystallization?

A: The choice depends on the specific properties of your molecule and your development goals. While both can be effective, they address the problem differently.[8][13]

  • Salt Screening is the process of reacting your basic amino acid ester with a variety of different acidic counter-ions (e.g., sulfonic acids, dicarboxylic acids) to form new salts.[14][15] The goal is to find a salt that retains desirable properties (like solubility) while being significantly less hygroscopic than the hydrochloride.[16][17][18]

    • When to Choose: This is often the preferred first approach for ionizable APIs. If the primary reason for using the hydrochloride was simply to make a salt, and not because of a specific therapeutic or bioavailability need for high chloride concentration, then finding a better-behaved salt is ideal.[13][14]

  • Cocrystallization is a technique where the API (in this case, the amino acid ester hydrochloride salt) is co-crystallized with a non-ionic "co-former" molecule.[12] The API and co-former arrange themselves into a new, unique crystal lattice held together by non-ionic interactions like hydrogen bonds.[12][19] This can "shield" the hygroscopic parts of your molecule without breaking the ionic bond of the original salt.

    • When to Choose: This is an excellent alternative when changing the salt form leads to unacceptable losses in solubility or bioavailability.[2][8][19] If the hydrochloride salt provides a critical solubility advantage that other salts cannot match, forming a cocrystal allows you to keep the original salt while still improving its physical stability.

FeatureSalt ScreeningCocrystallizationFormulation Strategies
Mechanism Changes the API's counter-ion.Modifies the crystal lattice with a neutral co-former.Physically isolates the API from moisture.
Pros Well-established regulatory path.[13] Can dramatically improve stability and hygroscopicity.[14][16]Applicable to all APIs, including non-ionizable ones. Can improve stability without sacrificing solubility benefits of the original salt.[12][13]Can be implemented without changing the API. Useful for early-stage work.
Cons New salt may have different (and potentially worse) solubility or bioavailability.[1][13] Risk of disproportionation.[13]Can be more challenging to screen and identify suitable co-formers.[13] Regulatory path is newer, though well-defined.[8]Does not solve the root problem; only manages it. May add complexity and cost to manufacturing.[7]
Best For Ionizable APIs where the original counter-ion is not critical for performance.When the original salt form's properties (e.g., solubility) are essential but physical stability is poor.When API modification is not feasible or as a supplementary measure.
Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your screening experiments. They should be adapted based on the specific properties of your compound.

Protocol 1: High-Throughput Salt Screening for Reduced Hygroscopicity

Objective: To identify alternative salt forms of an amino acid ester with improved hygroscopicity compared to the hydrochloride salt.

Materials:

  • Amino acid ester free base (or a method to generate it in situ from the HCl salt[20])

  • Library of pharmaceutically acceptable counter-ions (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid, maleic acid, oxalic acid, etc.)[16][]

  • A diverse panel of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water)

  • 96-well plates or small glass vials

  • Stir plate, vortexer

  • Centrifuge

  • Analytical instruments: XRPD (X-Ray Powder Diffraction), DVS, HPLC, DSC (Differential Scanning Calorimetry)

Methodology:

  • Preparation of the Free Base: If starting with the hydrochloride salt, neutralize it with a suitable base (e.g., an aqueous solution of sodium carbonate) and extract the free amino ester into an organic solvent. Dry and evaporate the solvent to isolate the free base.[20]

  • Solubility Assessment: Determine the approximate solubility of the free base in the selected panel of solvents to choose appropriate conditions for the screen.

  • High-Throughput Screening:

    • In each well/vial, dissolve a known amount of the amino acid ester free base in a suitable solvent.

    • Add a stoichiometric equivalent (1:1) of each selected counter-ion from your library.

    • Seal the plate/vials and allow them to stir or agitate at room temperature. Include parallel experiments at a lower temperature (e.g., 4°C) to encourage crystallization.

    • Also, include experiments designed for evaporative crystallization by leaving the seals loose in a fume hood.

  • Solid Isolation: After a set period (e.g., 24-72 hours), visually inspect each well for solid formation. Isolate any resulting solids via centrifugation or filtration. Wash with a small amount of cold solvent and dry under vacuum.

  • Primary Characterization (Tier 1):

    • X-Ray Powder Diffraction (XRPD): This is the most critical step. Analyze each solid to determine if it is crystalline and has a unique diffraction pattern different from the starting materials. This confirms the formation of a new solid form.[15]

    • Visual Hygroscopicity Test: Place a small, open amount of the most promising crystalline hits under ambient conditions and observe for any signs of stickiness, clumping, or deliquescence over several hours. This is a rapid, qualitative filter.

  • Secondary Characterization (Tier 2):

    • Select the most promising, crystalline, and apparently non-hygroscopic hits from Tier 1.

    • Dynamic Vapor Sorption (DVS): Perform a full DVS analysis on each candidate to quantitatively determine its hygroscopicity profile. Compare the results directly to the original hydrochloride salt.

    • Thermal Analysis (DSC): Determine the melting point and assess the thermal stability of the new salts.

    • Solubility and Stability: Measure the aqueous solubility of the new salts and assess their chemical stability under accelerated conditions (e.g., 40°C/75% RH) using HPLC to monitor for degradation.[16]

Self-Validation: The protocol is self-validating through orthogonal analysis. XRPD confirms the creation of a new crystalline form, while DVS provides the definitive, quantitative measure of hygroscopicity, directly validating the success of the screen.

Protocol 2: Co-crystal Former Screening

Objective: To identify a suitable co-former that crystallizes with the amino acid ester hydrochloride salt to form a less hygroscopic cocrystal.

Materials:

  • Amino acid ester hydrochloride salt (the API)

  • Library of pharmaceutically acceptable co-formers (e.g., benzoic acid, citric acid, nicotinamide, saccharin, urea, etc.). Co-formers should be non-ionic and capable of hydrogen bonding.

  • Panel of solvents

  • Mortar and pestle for grinding experiments

  • Instrumentation as listed in Protocol 1.

Methodology:

  • Screening Methods: Co-crystals can be formed through various methods. It is best to screen using multiple techniques.

    • Slurry Crystallization: Suspend the API and a stoichiometric amount (e.g., 1:1 molar ratio) of a co-former in a small amount of solvent in which both are sparingly soluble. Stir the slurry for 24-72 hours. The thermodynamically most stable form (hopefully the cocrystal) should crystallize.

    • Liquid-Assisted Grinding: Combine the API and co-former in a mortar and pestle. Add a few drops of a solvent (e.g., ethanol, nitromethane) and grind vigorously for 15-30 minutes. The solvent acts as a catalyst for molecular rearrangement into the cocrystal form.

    • Reaction Crystallization: Dissolve both the API and co-former in a common solvent at an elevated temperature. Allow the solution to cool slowly to promote co-crystal formation.

  • Solid Isolation and Characterization: The isolation and characterization steps are identical to those in the Salt Screening protocol (Steps 4-6). The key is to use XRPD to identify new crystalline patterns that are distinct from both the API and the co-former, which indicates a potential cocrystal has been formed.[12]

Self-Validation: Confirmation of a true cocrystal requires demonstrating that the API and co-former exist in a single crystalline phase. This is primarily achieved through XRPD and can be further confirmed by thermal analysis (DSC), which will typically show a single, sharp melting point different from either of the starting components.

Section 4: References
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceuticals.

  • Techniques for stabilizing moisture-sensitive drug compounds. (Consensus). Google AI.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharma Excipients.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PubMed.

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

  • Hygroscopicity Testing. BOC Sciences.

  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Globe Thesis.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.

  • Film coating techniques to reduce hygroscopicity. ResearchGate.

  • Salt Screening. Charles River.

  • Salt Form Screening and Selection Services. BOC Sciences.

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). Richpacking020.com.

  • Salt Screening. (2021). Improved Pharma.

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts. (2012). PubMed.

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate.

  • Impact of counterion on the chemical stability of crystalline salts of procaine. (2010). PubMed.

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer.

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate.

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Tert-butyl 2-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 2-aminopentanoate hydrochloride, also known as L-Norvaline tert-butyl ester hydrochloride, is a common building block in peptide synthesis and pharmaceutical research.[1][2] Its purity is paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for confirming its structural integrity and assessing its purity.

This guide provides an in-depth analysis of the 1H NMR spectrum of Tert-butyl 2-aminopentanoate hydrochloride. Moving beyond a simple peak list, we will explore the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will compare its spectral signature with those of common process-related impurities, providing a robust framework for quality control in a research and development setting.

The Predicted 1H NMR Spectrum: A Structural Blueprint

The chemical structure of Tert-butyl 2-aminopentanoate hydrochloride dictates a unique and predictable 1H NMR spectrum. The molecule possesses several distinct proton environments, each giving rise to a specific signal. The protonated amine (NH3+) and the electron-withdrawing ester group are key influencers of the chemical shifts observed, particularly for the proton on the alpha-carbon.

Here is a breakdown of the expected signals:

  • Tert-butyl Protons (H-c): The nine protons of the tert-butyl group are chemically equivalent due to rapid bond rotation.[3] This results in a single, strong signal (a singlet) with an integration value of 9H. This peak is typically found in the upfield region of the spectrum, around 1.5 ppm.[4] Its high intensity makes it a prominent and easily identifiable feature.[5][6]

  • Alpha-Proton (H-a): This single proton is attached to the chiral center (the alpha-carbon). It is adjacent to three key groups: the protonated amine (-NH3+), the tert-butoxycarbonyl group (-C(O)O-tBu), and the propyl side chain. The electronegativity of the neighboring nitrogen and oxygen atoms deshields this proton, shifting its signal significantly downfield. We predict its resonance to be around 4.0 ppm.[7] This proton is coupled to the two adjacent protons on the beta-carbon (H-b), which will split its signal into a triplet.

  • Propyl Chain Protons (H-b, H-d, H-e): The straight-chain pentyl group gives rise to a series of signals.

    • Beta-Protons (H-b): The two protons on the carbon adjacent to the chiral center are diastereotopic. They are coupled to both the alpha-proton (H-a) and the gamma-protons (H-d). This complex coupling will likely result in a multiplet, expected around 1.8-2.0 ppm.

    • Gamma-Protons (H-d): These two protons will also appear as a multiplet, coupled to the protons on the beta- and delta-carbons. Their chemical shift will be further upfield, approximately 1.3-1.5 ppm.[8][9]

    • Delta-Protons (H-e): The three protons of the terminal methyl group are equivalent. They are coupled to the two gamma-protons, resulting in a triplet. This signal is expected at the most upfield position for the side chain, around 0.9 ppm.[8][9]

  • Ammonium Protons (-NH3+): The three protons on the nitrogen atom are acidic. In a solvent like DMSO-d6, they typically appear as a broad singlet around 8.5 ppm. In D2O, these protons will exchange with deuterium and the signal will disappear.

Experimental Protocol: Ensuring Data Integrity

A reliable spectrum is the foundation of accurate analysis. The following protocol outlines the standard procedure for preparing a sample of Tert-butyl 2-aminopentanoate hydrochloride for 1H NMR analysis.

Step-by-Step Sample Preparation and Acquisition
  • Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred as it can solubilize the hydrochloride salt and allows for the observation of the acidic NH3+ protons. Deuterium oxide (D2O) is an alternative but will result in the exchange and disappearance of the NH3+ signal.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm.[9] This ensures accurate chemical shift calibration.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved peaks.

  • Spectrum Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve homogenize 3. Homogenize Solution dissolve->homogenize insert 4. Insert into Spectrometer homogenize->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire Spectrum lock_shim->acquire process 7. Process FID (Fourier Transform, Phase, Baseline) acquire->process integrate 8. Integrate Peaks process->integrate assign 9. Assign Signals integrate->assign report report assign->report Final Report

Caption: Workflow for 1H NMR Analysis.

Data Interpretation and Summary

The processed spectrum should be carefully analyzed. The integration curve is used to determine the relative number of protons corresponding to each signal. The chemical shift provides information about the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Predicted 1H NMR Data for Tert-butyl 2-aminopentanoate hydrochloride in DMSO-d6

Signal LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-e-CH2-CH3 ~ 0.9Triplet (t)3H~ 7.0
H-d-CH2 -CH3~ 1.3 - 1.5Multiplet (m)2H-
H-c-OC(CH3 )3~ 1.5Singlet (s)9H-
H-b-CH-CH2 -~ 1.8 - 2.0Multiplet (m)2H-
H-a-CH -NH3+~ 4.0Triplet (t)1H~ 7.5
--NH3 +~ 8.5Broad Singlet (br s)3H-

Comparison Guide: Identifying Common Impurities

A crucial aspect of quality control is the ability to identify potential impurities. The most common impurities in a sample of Tert-butyl 2-aminopentanoate hydrochloride are typically unreacted starting materials or byproducts from the esterification process. A common synthetic route involves the reaction of L-Norvaline with isobutylene or tert-butanol.[10][11]

Table 2: Comparative 1H NMR Signals for Identification of Impurities

CompoundKey Diagnostic Signal(s) (ppm)Rationale for Differentiation
Tert-butyl 2-aminopentanoate HCl (Product) ~1.5 (s, 9H) , ~4.0 (t, 1H) The presence of both the strong tert-butyl singlet and the downfield alpha-proton triplet confirms the product.
L-Norvaline (Starting Material)No signal at ~1.5 ppm. A broad signal >10 ppm (-COOH). Alpha-proton (~3.7 ppm) is present.The most obvious difference is the complete absence of the 9H singlet for the tert-butyl group.[12]
tert-Butanol (Reagent/Byproduct)~1.2 ppm (s, 9H), variable OH signal.While it has a 9H singlet, it lacks the characteristic downfield alpha-proton signal (~4.0 ppm) and the signals from the pentyl chain.
Di-tert-butyl ether (Byproduct)~1.3 ppm (s, 18H).A single, very strong singlet. No other signals corresponding to the amino acid structure would be present.

By carefully examining the 1H NMR spectrum for the presence or absence of these key diagnostic signals, a researcher can confidently assess the purity of Tert-butyl 2-aminopentanoate hydrochloride and identify the nature of any significant impurities.

Conclusion

The 1H NMR spectrum of Tert-butyl 2-aminopentanoate hydrochloride provides a wealth of structural information that is essential for its unambiguous identification and quality assessment. A thorough analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton signals. Furthermore, by comparing the spectrum against those of likely impurities, this technique serves as a powerful and efficient tool for ensuring the purity of this critical synthetic building block, thereby upholding the integrity of the drug development process.

References

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • SciSpace. (n.d.). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. [Link]

  • Ott, M., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 62(1), 99-105. [Link]

  • Brainly. (2023, May 11). A ^1 \text{H NMR} spectrum of tert-butyl methyl ether shows two signals with the following ratio of. [Link]

  • ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?[Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-35. [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. [Link]

  • University of Wisconsin-Madison. (n.d.). Typical proton chemical shifts for amino acids within a protein. [Link]

  • MilliporeSigma. (n.d.). tert-Butyl (S)-2-aminopentanoate hydrochloride. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?[Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • ResearchGate. (n.d.). 1 H NMR Assignments, Chemical Shifts (δ, ppm) and NH Temperature...[Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing characteristic changes in proton chemical shift...[Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). pent-1-ene 1-pentene's low high resolution H-1 proton nmr spectrum. [Link]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Google Patents. (n.d.). CN1380284A - Synthesis process of tert-butyl amine and its formula.
  • Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. [Link]

  • YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • SpectraBase. (n.d.). Tert-butyl 2-aminobutanoate. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of H-Nva-OtBu·HCl and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug discovery, the precise characterization of amino acid derivatives is paramount. H-Nva-OtBu·HCl, or L-Norvaline tert-butyl ester hydrochloride, is a key building block, valued for the temporary protection of its carboxylic acid moiety by the tert-butyl group. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of H-Nva-OtBu·HCl, grounded in fundamental principles of mass spectrometry and supported by comparative data from analogous compounds. We will explore the causal mechanisms behind its fragmentation, offer a protocol for its analysis, and compare its fragmentation signature to other common amino acid esters.

Predicted Fragmentation Pathway of H-Nva-OtBu·HCl

The mass spectrum of H-Nva-OtBu·HCl is anticipated to be dominated by fragmentation pathways characteristic of amino acid tert-butyl esters. When subjected to soft ionization techniques such as Electrospray Ionization (ESI), the molecule will first be observed as its protonated molecular ion, [M+H]⁺. The molecular formula of H-Nva-OtBu·HCl is C₉H₂₀ClNO₂, with a molecular weight of 209.71 g/mol .[1][2][3] The free base, H-Nva-OtBu, has a molecular weight of 173.26 g/mol . Therefore, the expected m/z for the protonated molecule [C₉H₁₉NO₂ + H]⁺ is approximately 174.14.

Upon collision-induced dissociation (CID), the [M+H]⁺ ion is expected to undergo two primary fragmentation pathways:

  • Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C₄H₈, 56.11 Da) from the tert-butyl group. This occurs via a McLafferty-type rearrangement where a gamma-hydrogen from one of the methyl groups of the tert-butyl ester is transferred to the carbonyl oxygen, leading to the cleavage of the C-O bond.[4] This results in the formation of a protonated norvaline molecule.

  • Formation of the Tert-butyl Cation: An alternative, and often prominent, fragmentation is the cleavage of the ester bond to form a stable tert-butyl cation ([C₄H₉]⁺, m/z 57.07). The remaining part of the molecule would be a neutral radical.

Visualizing the Fragmentation

The predicted fragmentation cascade is illustrated in the following diagram:

fragmentation_pathway M [H-Nva-OtBu+H]⁺ m/z = 174.14 Frag1 [H-Nva-OH+H]⁺ m/z = 118.08 M->Frag1 - C₄H₈ Frag2 [tert-butyl]⁺ m/z = 57.07 M->Frag2 Neutral1 Isobutylene (C₄H₈) Neutral Loss = 56.06 Da Neutral2 Nva-O· Neutral Radical

Caption: Predicted major fragmentation pathways of protonated H-Nva-OtBu.

Tabulated Summary of Predicted Fragments
m/z Proposed Fragment Formula Notes
174.14[M+H]⁺[C₉H₁₉NO₂ + H]⁺Protonated molecular ion of the free base.
118.08[M+H - C₄H₈]⁺[C₅H₁₁NO₂ + H]⁺Result of neutral loss of isobutylene via McLafferty rearrangement. This corresponds to protonated norvaline.
57.07[C₄H₉]⁺[C₄H₉]⁺Stable tert-butyl cation.

Comparison with Alternative Amino Acid Esters

The fragmentation pattern of H-Nva-OtBu·HCl can be better understood by comparing it to other amino acid esters, such as methyl or ethyl esters.

  • H-Nva-OMe·HCl (L-Norvaline methyl ester hydrochloride): The methyl ester analog would primarily show fragmentation through the loss of the methoxy group (·OCH₃, 31 Da) or the entire methoxycarbonyl group (·COOCH₃, 59 Da). The characteristic loss of a small alkene seen with the tert-butyl ester is not possible.

  • H-Nva-OEt·HCl (L-Norvaline ethyl ester hydrochloride): The ethyl ester can undergo a McLafferty rearrangement with the loss of ethylene (C₂H₄, 28 Da). However, the driving force for the loss of isobutylene from the tert-butyl ester is greater due to the formation of a more stable tertiary carbocation intermediate during fragmentation.

The tert-butyl ester provides a highly diagnostic neutral loss of 56 Da or a prominent fragment ion at m/z 57, which is a clear indicator of this protecting group. This distinct fragmentation pattern simplifies spectral interpretation compared to smaller alkyl esters.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of H-Nva-OtBu·HCl, the following protocol using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer is recommended.

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample H-Nva-OtBu·HCl (solid) Solvent 50:50 Acetonitrile/Water + 0.1% Formic Acid Vortex Vortex to Dissolve Solvent->Vortex Dissolve in Dilution Dilute to ~1 µg/mL Vortex->Dilution Infusion Direct Infusion via Syringe Pump (5 µL/min) Dilution->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS1 MS1 Scan (Full Scan) m/z 50-500 ESI->MS1 CID Collision-Induced Dissociation (CID) Select m/z 174.14 MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Spectrum Acquire Mass Spectrum MS2->Spectrum Interpretation Identify Precursor and Fragment Ions Spectrum->Interpretation Comparison Compare with Predicted Fragmentation Interpretation->Comparison

Caption: Experimental workflow for obtaining the mass spectrum of H-Nva-OtBu·HCl.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of H-Nva-OtBu·HCl.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

    • Vortex the solution until the sample is fully dissolved.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the instrument to positive ion ESI mode.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 6-8 L/min

      • Drying Gas Temperature: 180-220 °C

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺ at approximately m/z 174.14).

    • Perform a product ion scan (MS/MS or MS2) by selecting the [M+H]⁺ ion as the precursor.

    • Apply collision energy (typically ramped from 10-40 eV) to induce fragmentation and record the resulting fragment ions.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the major fragment ions.

    • Calculate the mass differences between the precursor ion and the fragment ions to identify neutral losses.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometric fragmentation of H-Nva-OtBu·HCl is predicted to be characterized by two main pathways: the neutral loss of isobutylene via a McLafferty-type rearrangement to form protonated norvaline, and the formation of the stable tert-butyl cation. These distinct fragmentation patterns, particularly the loss of 56 Da or the presence of a fragment at m/z 57, serve as a reliable diagnostic tool for identifying the tert-butyl ester protecting group. This understanding is invaluable for researchers in peptide synthesis and drug development, enabling confident characterization and quality control of this important amino acid derivative.

References

  • Anbalagan, V., Patel, J. N., Niyakorn, G., & Van Stipdonk, M. J. (2003). McLafferty‐type rearrangement in the collision‐induced dissociation of Li+, Na+ and Ag+ cationized esters of N‐acetylated peptides. Rapid Communications in Mass Spectrometry, 17(4), 291–300. [Link]

  • Chem-Impex International, Inc. (n.d.). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). H-D-Val-OtBu hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

HPLC Method Development and Purity Determination for Tert-butyl 2-aminopentanoate HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 2-aminopentanoate hydrochloride (often referred to as L-Norvaline tert-butyl ester HCl) is a highly valued chiral building block utilized extensively in peptide synthesis and active pharmaceutical ingredient (API) development[1]. However, determining its chemical purity via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical hurdle: the molecule is entirely aliphatic and lacks a conjugated pi-electron system or aromatic ring.

This guide objectively compares three prominent HPLC methodologies for analyzing non-chromophoric amino acid esters—Direct UV Detection, Pre-column Derivatization, and Charged Aerosol Detection (CAD)—providing experimental protocols grounded in mechanistic causality.

The Analytical Modalities: Mechanistic Causality

Direct UV Detection (210 nm) Because aliphatic amino acid esters lack a strong chromophore, they only absorb ultraviolet light at very short wavelengths (200–210 nm) corresponding to the ester carbonyl transitions[2]. While this method is simple, direct UV detection at 210 nm is highly susceptible to baseline drift during gradient elution due to the changing absorbance of the mobile phase[3]. It is generally unreliable for quantifying trace impurities (<0.1%) due to poor signal-to-noise ratios.

Pre-Column Derivatization (FMOC-Cl) To circumvent the lack of a chromophore, pre-column derivatization chemically attaches a UV-active or fluorescent tag to the primary amine.4 is highly effective because it reacts rapidly at room temperature to form stable, hydrophobic derivatives[4]. Unlike o-phthalaldehyde (OPA), which requires a thiol co-reactant and struggles with secondary amines, FMOC-Cl provides robust reproducibility and enables standard reversed-phase separation with excellent sensitivity[2].

Charged Aerosol Detection (CAD) CAD is a universal, mass-based detector that measures non-volatile and semi-volatile analytes regardless of their optical properties. The HPLC eluent is nebulized, and the solvent is evaporated. The remaining analyte particles collide with ionized nitrogen gas, acquiring a charge proportional to their mass, which is then measured by an electrometer[5].6 because ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm[6]. CAD maintains high sensitivity for particles down to 10 nm, offering a broader dynamic range and a uniform response independent of the analyte's chemical structure[7][8].

Decision Matrix & Workflow

G N1 Tert-butyl 2-aminopentanoate HCl Sample N2 Is ultra-trace sensitivity (<1 ng/mL) required? N1->N2 N3 Pre-column Derivatization (FMOC-Cl / UV-FLD) N2->N3 Yes N4 Is a universal detector (CAD/ELSD) available? N2->N4 No N5 Charged Aerosol Detection (CAD) N4->N5 Yes N6 Direct UV Detection (210 nm) N4->N6 No (Suboptimal)

Workflow for selecting the optimal HPLC detection method for aliphatic amino acid esters.

Quantitative Performance Comparison

The following table synthesizes the quantitative performance metrics of the three methodologies based on established chromatographic principles for amino acid analysis.

Performance MetricDirect UV (210 nm)Pre-Column Deriv. (FMOC-Cl)Charged Aerosol Detection (CAD)
Limit of Detection (LOD) ~500 ng/mL~1-5 ng/mL~10-20 ng/mL
Linear Dynamic Range < 2 orders of magnitude3-4 orders of magnitude~2-3 orders of magnitude
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (Requires volatile buffers)
Sample Prep Time Minimal (Dilute & Shoot)High (Reaction & Quenching)Minimal (Dilute & Shoot)
Impurity Quantification Requires individual RRFsRequires individual RRFsUniform response (Standard-free)**

*Relative Response Factors (RRFs) vary wildly depending on the impurity's specific extinction coefficient. **CAD provides a nearly uniform response independent of chemical structure, allowing for standard-free quantitation of unknown impurities[7][8].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in system suitability tests (SST) and mechanistic explanations for critical steps.

Protocol A: HPLC-CAD Method (Recommended for Routine Purity Profiling)

Causality Check: 9[9]. Non-volatile salts (like phosphate buffers) will precipitate in the nebulizer, causing massive background noise and instrument failure. We utilize 0.1% Formic Acid to ensure the primary amine remains fully protonated, preventing peak tailing on the stationary phase.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Note: Filter through a 0.2 µm PTFE membrane to minimize particulate baseline noise.

Step 2: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • CAD Settings: Evaporation temperature at 50°C, data collection rate at 10 Hz, filter constant 5s[9].

Step 3: Sample Preparation & System Suitability

  • Dissolve Tert-butyl 2-aminopentanoate HCl in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • SST: Inject a 1.0 mg/mL standard spiked with 0.1% (1 µg/mL) L-Norvaline (the unesterified starting material). Ensure resolution ( Rs​>2.0 ) between the highly polar parent amino acid and the hydrophobic tert-butyl ester.

Protocol B: Pre-Column Derivatization with FMOC-Cl (For Ultra-Trace Analysis)

Causality Check: The reaction requires a basic pH (8.5) to deprotonate the primary amine, allowing it to nucleophilically attack the FMOC-Cl reagent. Because excess FMOC-Cl hydrolyzes into FMOC-OH (which is highly fluorescent and can co-elute with peaks of interest), a quenching agent must be used to consume excess reagent[4].

Step 1: Reagent Preparation

  • Borate Buffer: 0.1 M Sodium borate, adjusted to pH 8.5.

  • FMOC-Cl Solution: 5 mM FMOC-Cl in anhydrous acetonitrile.

  • Quenching Solution: 10 mM 1-Adamantanamine in acetonitrile.

Step 2: Derivatization Reaction

  • Mix 100 µL of the sample (Tert-butyl 2-aminopentanoate HCl, 0.1 mg/mL in water) with 100 µL of Borate Buffer.

  • Add 100 µL of FMOC-Cl solution. Vortex immediately to ensure homogenous reaction kinetics.

  • Incubate at room temperature for exactly 5 minutes[2].

  • Add 100 µL of Quenching Solution to stop the reaction and eliminate excess FMOC-Cl.

Step 3: Chromatographic Conditions

  • Mobile Phase: Phosphate buffer (pH 4.0) and Acetonitrile (Gradient elution).

  • Detection: UV at 265 nm or Fluorescence (Ex 265 nm, Em 310 nm)[2][4].

  • Note: Because the analyte is now tagged with a massive hydrophobic fluorenyl group, its retention time will increase significantly compared to the underivatized ester.

References
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods, Cre
  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatiz
  • Analytical Methods for Amino Acids, Shimadzu (Europe).
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option?, ThermoFisher.
  • Evaluating LC methods for enhanced charged aerosol detector response, LCMS.cz.
  • The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS, ThermoFisher.
  • Evaluation of Charged Aerosol Detection (CAD)
  • A comparison of CAD and ELSD as non-UV detection techniques, Reach Separ
  • 119483-47-5(L-Norvaline tert-butyl ester hydrochloride), ChemicalBook.

Sources

Optical Rotation Benchmarks: L-Norvaline tert-Butyl Ester Hydrochloride vs. Alternative Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

L-Norvaline tert-butyl ester hydrochloride (CAS: 119483-47-5) is a critical building block in solid-phase peptide synthesis (SPPS) and advanced pharmaceutical development[1]. The tert-butyl (tBu) group provides significant steric hindrance, protecting the C-terminus from unwanted side reactions during amide bond formation. Unlike methyl or ethyl esters that require basic hydrolysis (saponification)—which carries a high risk of racemization—the tBu group can be selectively cleaved under mild acidic conditions.

Verifying the enantiomeric purity of this intermediate is paramount, as stereochemical fidelity directly dictates the biological activity and safety of the synthesized peptide. Specific optical rotation ( [α]D20​ ) serves as the primary, non-destructive analytical metric for this validation.

Comparative Optical Rotation Data

The specific rotation of a chiral molecule is not a static absolute; it is highly dependent on its chemical environment. Derivatization of the carboxyl group alters the electron density and conformational flexibility around the chiral α -carbon. Furthermore, solubility constraints dictate the use of different solvents, which engage in varying degrees of hydrogen bonding with the solute, significantly shifting the observed rotation.

Table 1: Optical Rotation Comparison of L-Norvaline and its Ester Hydrochlorides

CompoundCAS NumberSpecific Optical Rotation ( [α]D20​ )Concentration & SolventRationale for Solvent Choice
L-Norvaline tert-butyl ester HCl 119483-47-5+19 ± 1°c=1 in Methanol (MeOH)High hydrophobicity of the tBu group necessitates an organic solvent like MeOH for complete dissolution[1].
L-Norvaline methyl ester HCl 56558-30-6+21 ± 2°c=1 in Ethanol (EtOH)The smaller methyl group allows solubility in slightly less polar organic solvents like EtOH[2].
L-Norvaline ethyl ester HCl 40918-51-2+8 ± 2°c=1 in Water (H 2​ O)The ethyl ester hydrochloride salt balances lipophilicity and hydrophilicity, allowing aqueous solvation[3].
L-Norvaline (Free Amino Acid) 6600-40-4+24.0 ± 1.5°c=10 in 5N HClThe zwitterionic nature of the free amino acid requires strong acid (5N HCl) for full protonation and dissolution[4].

Causality in Experimental Design: Solvent & Structural Effects

As a Senior Application Scientist, one must look beyond the raw data to understand why these values diverge. The choice of solvent and the resulting optical rotation are inextricably linked by causality:

  • Steric Bulk and Conformation: The bulky tert-butyl group restricts the rotational freedom of the ester linkage compared to the methyl ester. This conformational locking slightly reduces the magnitude of the dextrorotatory (+19°) shift compared to the methyl ester (+21°)[1][2].

  • Solvent-Solute Interactions: In aqueous solutions (used for the ethyl ester), water molecules form a dense, highly ordered hydrogen-bond network with the protonated amine and the carbonyl oxygen[3]. This dampens the chiral environment's asymmetry, resulting in a significantly lower optical rotation (+8°). Conversely, in methanol (used for the tBu ester), hydrogen bonding is less extensive, allowing the inherent asymmetry of the chiral center to interact more strongly with polarized light.

  • Zwitterionic Disruption: For the free amino acid, 5N HCl is not chosen arbitrarily; it is required to fully protonate both the amine and carboxylate groups, breaking the stable zwitterionic lattice to achieve the high concentration (c=10) necessary for an accurate reading[4].

Self-Validating Experimental Protocol for Polarimetry

To ensure trustworthiness and reproducibility, the measurement of optical rotation must be treated as a self-validating system. The following protocol guarantees high-fidelity data for L-Norvaline tert-butyl ester hydrochloride by systematically eliminating variables.

Phase 1: System Calibration & Verification

  • Instrument Warm-up: Power on the digital polarimeter equipped with a Sodium lamp (589 nm, D-line) and allow 30 minutes for thermal and optical stabilization.

  • Temperature Control (Critical): Circulate water through the jacketed cell to maintain a strict 20.0 ± 0.1 °C. Causality: Temperature fluctuations alter solvent density and solute conformation, skewing results.

  • Standardization: Validate the polarimeter's accuracy using a NIST-traceable quartz control plate (e.g., +17.00° standard).

  • Blanking: Fill a 100 mm (1 dm) polarimeter cell with HPLC-grade Methanol. Record the blank rotation and tare the instrument to exactly 0.000°.

Phase 2: Sample Preparation & Measurement

  • Gravimetric Precision: Accurately weigh 1.000 g of L-Norvaline tert-butyl ester hydrochloride on an analytical balance (0.1 mg readability).

  • Volumetric Dissolution: Transfer the powder quantitatively to a 100 mL Class A volumetric flask. Dissolve and make up to the mark with the exact same batch of HPLC-grade Methanol used for blanking (yielding c=1, or 1 g / 100 mL).

  • Cell Loading: Rinse the 100 mm polarimeter cell twice with the sample solution. Causality: This prevents dilution errors from residual blank solvent. Fill the cell, ensuring no air bubbles are trapped in the light path (bubbles cause light scattering and erratic readings).

  • Data Acquisition: Record the observed rotation ( α ). Calculate the specific rotation using the Biot formula: [α]D20​=l×cα​ , where l is the path length in decimeters (1 dm) and c is the concentration in g/mL (0.01 g/mL).

Process Visualization

G A Compound Selection (L-Norvaline Derivatives) B Solvent Optimization (MeOH, EtOH, H2O, HCl) A->B Determines solubility C Polarimeter Calibration (Blank Solvent Zeroing) B->C Prepare blank D Measurement at 589 nm (Sodium D-Line, 20°C) C->D Insert sample cell E Specific Rotation [α]²⁰_D Calculation & Validation D->E Record & compute

Workflow for polarimetric measurement and validation of specific optical rotation.

References

Sources

A Comparative Guide to the Thin Layer Chromatography (TLC) Visualization of Norvaline Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of visualization techniques for norvaline esters using Thin Layer Chromatography (TLC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Analytical Challenge of Norvaline Esters

Norvaline, a non-proteinogenic amino acid, and its ester derivatives are significant building blocks in peptide synthesis and pharmaceutical research.[1] Thin Layer Chromatography (TLC) is an indispensable technique for monitoring reaction progress, assessing purity, and identifying these compounds due to its simplicity, speed, and low cost.[2][3]

However, as norvaline esters are typically colorless, their visualization on a TLC plate is a critical step that requires a chemical reaction to produce a visible or fluorescent spot.[3] The choice of visualization reagent is paramount and depends on factors such as the required sensitivity, the chemical nature of the compound, and the need for non-destructive analysis. This guide compares the performance of several common and high-performance visualization reagents, providing the experimental data and protocols necessary for informed selection.

Foundational TLC Protocol for Norvaline Esters

A prerequisite for effective visualization is a well-resolved chromatogram. The esterification of norvaline's carboxylic acid group reduces its polarity compared to the parent amino acid. This change necessitates a mobile phase that can effectively move the less polar ester up the polar silica plate.

Core Principle: The separation on a silica gel plate is governed by polarity. The polar stationary phase (silica gel) interacts more strongly with polar compounds, causing them to move slower, resulting in a lower Retention Factor (Rf).[4] The mobile phase (eluent) competes for interaction with the compounds and carries them up the plate.[3] For amino acid esters, a common and effective eluent system is a mixture of butanol, acetic acid, and water, which provides a good balance of polarity to resolve the ester from the potentially more polar starting amino acid.[5]

Experimental Workflow: TLC Development

The following diagram outlines the standard procedure for developing a TLC plate for norvaline ester analysis.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization cluster_analysis Analysis prep1 1. Mark Baseline (Pencil, ~1 cm from bottom) prep2 2. Spot Sample (Microcapillary, apply small spot) prep1->prep2 dev1 3. Prepare Eluent (e.g., Butanol:Acetic Acid:Water) dev2 4. Develop Plate (In a closed chamber) dev1->dev2 dev3 5. Mark Solvent Front (Immediately after removal) dev2->dev3 vis1 6. Dry the Plate Thoroughly (Crucial for stain reactivity) dev3->vis1 vis2 7. Apply Visualization Reagent (Dip, spray, or vapor) vis1->vis2 vis3 8. Develop Color (Heating may be required) vis2->vis3 an1 9. Circle Spots & Calculate Rf vis3->an1

Caption: General workflow for TLC analysis of norvaline esters.

Comparative Analysis of Visualization Reagents

The primary amino group of the norvaline ester is the primary target for most visualization reagents. We compare four distinct methods, ranging from general-purpose to highly specific and sensitive techniques.

ReagentTarget MoietyTypical ResultSensitivityReversibilityKey Advantages & Disadvantages
Ninhydrin Primary/Secondary AminesPurple/Blue spots (Ruhemann's Purple)High (ng range)IrreversiblePro: Excellent sensitivity, specific for amines.[6] Con: Destructive, requires heating.[7]
Potassium Permanganate Oxidizable groups (Alkenes, Alcohols, Amines)Yellow/Brown spots on a purple backgroundModerateIrreversiblePro: Very general stain, easy to prepare.[8] Con: Low specificity, can produce high background.
Iodine Vapor Unsaturated & Aromatic compounds, compounds forming weak complexesBrown spotsLow (µg range)ReversiblePro: Non-destructive, simple.[7] Con: Low sensitivity, spots fade quickly.[9]
Fluorescamine Primary AminesFluorescent spots under UV light (366 nm)Very High (pmol range)IrreversiblePro: Extremely sensitive, highly specific.[10] Con: Requires a UV lamp, reagent is moisture-sensitive.[11]

Detailed Protocols and Mechanistic Insights

Ninhydrin: The Gold Standard for Amino Derivatives

Ninhydrin is the most common reagent for detecting amino acids and their derivatives on TLC plates.[12][13] The reaction involves the primary amine of the norvaline ester reacting with two molecules of ninhydrin to form a deep purple-colored product known as Ruhemann's purple.[6] The addition of acetic acid to the reagent solution helps maintain an optimal pH for the reaction.[14]

Mechanism of Action with Norvaline Ester:

Ninhydrin_Mechanism NorvalineEster Norvaline Ester (Primary Amine) Intermediate Schiff Base Intermediate (+ H₂O, + CO₂, + Aldehyde) NorvalineEster->Intermediate + 2x Ninhydrin1 Ninhydrin Ninhydrin1->Intermediate Hydrindantin Hydrindantin Intermediate->Hydrindantin RuhemannsPurple Ruhemann's Purple (Visible Deep Purple Color) Hydrindantin->RuhemannsPurple Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple

Caption: Simplified reaction pathway for ninhydrin with a primary amine.

Protocol:

  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[14] Store in a dark, well-sealed bottle.

  • Application: After developing and thoroughly drying the TLC plate, quickly dip it into the ninhydrin solution or spray it evenly in a fume hood.

  • Development: Gently heat the plate with a heat gun or in an oven at approximately 110°C until purple spots appear against a faint background.[15] Overheating can cause the entire plate to darken, obscuring the results.

Potassium Permanganate: The Rapid General Oxidizer

The potassium permanganate (KMnO₄) stain is a versatile, general-purpose visualization agent. It works by oxidizing functional groups present on the analyte.[8] The deep purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), leaving a yellow-brown spot on a purple or pink background where a reaction has occurred.[7][8] This stain is excellent for a quick assessment of any compound that is susceptible to oxidation.

Protocol:

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water.[16] Store in a dark bottle.

  • Application: Dip the dried TLC plate into the solution for a few seconds. Do not leave it submerged.

  • Development: No heating is required. The spots will appear almost immediately against the purple background. The background color will fade over time.

Iodine Vapor: The Non-Destructive Observer

Iodine is a semi-universal, non-destructive staining method. Solid iodine sublimes to form a vapor that adsorbs onto the surface of the TLC plate and forms weak, colored complexes with many organic compounds.[7] Because the interaction is a reversible physical process, the spots will fade as the iodine evaporates from the plate. This allows the plate to be subsequently stained with a permanent reagent if needed.[14]

Protocol:

  • Chamber Preparation: Place a few crystals of solid iodine into a closed glass chamber (e.g., a TLC developing tank or a wide-mouthed jar with a lid).[7] Allow a few minutes for the iodine vapor to saturate the chamber.

  • Application: Place the dried TLC plate inside the chamber.

  • Development: Brown spots will appear within a few minutes. Monitor the development and remove the plate when the spots are sufficiently intense. Circle the spots with a pencil immediately, as they will fade.[7]

Fluorescamine: The High-Sensitivity Specialist

Fluorescamine is a highly specific reagent that reacts with primary amines to form intensely fluorescent products (fluorophors) that are detectable under long-wave UV light (366 nm).[10][11] This method offers sensitivity that is orders of magnitude greater than colorimetric stains like ninhydrin, making it ideal for trace analysis.[17] The reaction is nearly instantaneous at room temperature.[11]

Protocol:

  • Reagent Preparation: Prepare a solution of fluorescamine in acetone (typically 0.1 mg/mL). This solution should be prepared fresh as fluorescamine is susceptible to hydrolysis.

  • Application: Spray the dried TLC plate evenly with the fluorescamine solution in a fume hood.

  • Development: Allow the plate to air dry for 5-10 minutes. No heating is required. Visualize the plate under a UV lamp (366 nm).[9] The spots will appear as bright fluorescent areas on a dark background.

Decision-Making Guide for Reagent Selection

Choosing the right visualization technique is critical for obtaining reliable data. The following decision tree can guide your selection based on experimental requirements.

Decision_Tree start Start: Need to visualize Norvaline Ester spot q1 Is non-destructive analysis required? start->q1 q2 Is highest sensitivity critical (trace analysis)? q1->q2 No iodine Use Iodine Vapor q1->iodine Yes q3 Is specificity for amines required? q2->q3 No fluorescamine Use Fluorescamine q2->fluorescamine Yes ninhydrin Use Ninhydrin q3->ninhydrin Yes kmno4 Use Potassium Permanganate (KMnO₄) q3->kmno4 No (General screen)

Sources

Advantages of tert-Butyl Protection over Benzyl Protection for Norvaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norvaline (Nva) is a non-proteinogenic, straight-chain aliphatic α -amino acid (2-aminopentanoic acid) frequently utilized in the design of peptidomimetics, ACE inhibitors, and antimicrobial peptides. Because Norvaline lacks a reactive functional side chain, protection strategies are exclusively localized to its α -amino (N-terminus) and α -carboxyl (C-terminus) groups.

Historically, peptide synthesis relied heavily on the Boc/Bzl (tert-butyloxycarbonyl / benzyl ester) strategy. However, the modern standard has shifted overwhelmingly to the Fmoc/tBu (9-fluorenylmethoxycarbonyl / tert-butyl ester) strategy[1]. This guide objectively compares the chemical, operational, and safety advantages of utilizing tert-butyl (tBu) protection over benzyl (Bzl) protection for Norvaline building blocks.

Mechanistic Causality: The Chemical Superiority of tBu over Bzl

The fundamental advantage of tert-butyl protection lies in its cleavage kinetics and the thermodynamic stability of its intermediates.

Cleavage Kinetics and the AAL​1 Mechanism

Benzyl esters (OBzl) and benzyl carbamates (Cbz/Z) are highly robust. Their cleavage typically requires harsh SN​1 / SN​2 conditions using anhydrous hydrofluoric acid (HF), trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis ( H2​ , Pd/C)[2]. HF is notoriously toxic, requires specialized Teflon reactors, and scales poorly in standard laboratory environments[2][3].

Conversely, tert-butyl protection (OtBu esters, Boc amines) relies on an acid-catalyzed, unimolecular alkyl-oxygen cleavage ( AAL​1 ) mechanism[4]. Protonation of the ester or carbamate oxygen is followed by the rapid departure of a highly stable tert-butyl carbocation. Because this tertiary carbocation is heavily stabilized by hyperconjugation, the activation energy for cleavage is significantly lowered. This allows for efficient, rapid deprotection using moderate acids like 20–50% Trifluoroacetic Acid (TFA) in standard glassware[2][4].

Disruption of Peptide Aggregation

Norvaline is a highly hydrophobic residue. During the synthesis of long aliphatic sequences, inter-chain hydrogen bonding can cause severe peptide aggregation on the resin, drastically reducing coupling efficiency. The significant steric bulk of the tert-butyl group disrupts this aggregation far more effectively than the planar benzyl group, ensuring higher yields during the assembly of difficult sequences[5].

Quantitative Performance Comparison

The following table summarizes the operational and chemical differences between tBu and Bzl protection strategies for Norvaline.

Parametertert-Butyl (tBu / Boc)Benzyl (Bzl / Cbz)
Primary Cleavage Reagent 20–50% Trifluoroacetic Acid (TFA)Anhydrous HF or H2​ / Pd-C
Cleavage Mechanism AAL​1 (Unimolecular alkyl-oxygen) SN​1 / SN​2 or Hydrogenolysis
Reaction Temperature Room Temperature (20–25 °C)0 °C to Room Temperature
Toxicity & Safety Profile Moderate (Standard fume hood)Extremely High (Requires Teflon apparatus)
Orthogonality in SPPS True Orthogonality (with Fmoc)Graduated Acid Lability (with Boc)
Steric Aggregation Disruption High (Bulky tertiary structure)Low (Planar aromatic structure)

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

In modern SPPS, the Fmoc/tBu strategy provides a perfectly orthogonal system. The N-terminal Fmoc group is base-labile (cleaved by 20% piperidine), while the tBu groups remain completely stable under basic conditions[1]. In contrast, the classical Boc/Bzl strategy relies on graduated acid lability (TFA for Boc removal, HF for Bzl removal). Repeated exposure to TFA during Boc deprotection cycles can lead to premature, unintended cleavage of benzyl protecting groups over long syntheses[3].

SPPS_Strategy cluster_tBu Modern Fmoc/tBu Strategy (Orthogonal) cluster_Bzl Classical Boc/Bzl Strategy (Graduated) A1 Fmoc-Nva-OtBu A2 H2N-Nva-OtBu (Base Cleavage) A1->A2 20% Piperidine (Base) A3 Fmoc-Nva-OH (Mild Acid Cleavage) A1->A3 50% TFA (Mild Acid) B1 Boc-Nva-OBzl B2 H2N-Nva-OBzl (Mild Acid Cleavage) B1->B2 50% TFA (Mild Acid) B3 Boc-Nva-OH (Harsh Acid Cleavage) B1->B3 Anhydrous HF (Harsh Acid)

Fig 1. Orthogonal Fmoc/tBu vs. graduated Boc/Bzl cleavage pathways for Norvaline.

Experimental Protocol: Self-Validating Cleavage of Fmoc-Nva-OtBu

To ensure scientific integrity, the cleavage of a tert-butyl ester must be treated as a self-validating system. The generated tert-butyl carbocation is a powerful electrophile. If not actively neutralized, it will re-alkylate the peptide backbone or other susceptible amino acids in the sequence. Therefore, the addition of nucleophilic scavengers (like Triisopropylsilane [TIPS] and water) is a non-negotiable mechanistic requirement[4].

Materials Required:
  • Fmoc-Nva-OtBu (Substrate)

  • Trifluoroacetic Acid (TFA, Cleavage agent)

  • Dichloromethane (DCM, Solvent)

  • Triisopropylsilane (TIPS, Carbocation scavenger)

  • Ultrapure Water ( H2​O , Carbocation scavenger)

Step-by-Step Methodology:
  • Preparation of the Cleavage Cocktail: In a clean, dry glass vial, prepare a cleavage cocktail consisting of 50% TFA, 45% DCM, 2.5% TIPS, and 2.5% H2​O (v/v)[4]. Causality: TIPS irreversibly traps the t-butyl cation via hydride transfer, while water acts as a nucleophilic sink, preventing the alkylation of the Fmoc group or peptide backbone.

  • Substrate Dissolution: Dissolve Fmoc-Nva-OtBu in the cleavage cocktail to achieve a concentration of approximately 0.1 M.

  • Reaction Execution: Stir the mixture continuously at room temperature (20–25 °C) for 2 hours.

  • In-Process Validation (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the high-Rf starting material and the appearance of a lower-Rf spot (carboxylic acid) validates the progression. Confirm the exact mass via LC-MS.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue. The deprotected Fmoc-Nva-OH will precipitate as a white solid. Centrifuge, decant the ether, and dry the pellet under a vacuum.

Mechanism N1 N-Protected-Nva-OtBu N2 Protonated Ester Intermediate N1->N2 + TFA (H+) N3 N-Protected-Nva-OH + t-Butyl Cation N2->N3 AAL1 Cleavage N4 Isobutylene (Gas) + Scavenger Adducts N3->N4 + TIPS / H2O

Fig 2. Acid-catalyzed AAL1 cleavage mechanism of tert-butyl esters yielding isobutylene.

References

  • Planning a Peptide Synthesis. AAPPTec.
  • Basic Peptides synthesis introduction. LifeTein.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
  • A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis. BenchChem.
  • Application Notes and Protocols for the Selective Cleavage of tert-Butyl Ester. BenchChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.